GSK189254A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHEWWOCPRMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005982 | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720690-73-3 | |
| Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK 189254A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-189254A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK189254A: A Technical Whitepaper on its Mechanism of Action as a Histamine H3 Receptor Antagonist/Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK189254A is a potent and highly selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor.[1] This technical guide provides an in-depth overview of its core mechanism of action, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. The compound has demonstrated significant potential in preclinical models for cognitive enhancement and neuropathic pain, although its clinical development for narcolepsy was terminated.[2][3][4] This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through its high-affinity binding to and functional modulation of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Antagonism and Inverse Agonism:
As an antagonist , this compound blocks the binding of the endogenous agonist, histamine, to the H3 receptor, thereby preventing its activation. This action removes the inhibitory effect of histamine on neurotransmitter release.
Furthermore, this compound exhibits inverse agonism .[5] The H3 receptor displays a degree of constitutive activity, meaning it can signal even in the absence of an agonist. This compound is capable of reducing this basal signaling activity, leading to a more profound disinhibition of neurotransmitter release compared to a neutral antagonist.
Downstream Signaling and Neurochemical Effects:
The histamine H3 receptor functions as both an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters.
By blocking the inhibitory effects of the H3 receptor, this compound leads to an increased release of:
-
Histamine: Enhancing wakefulness and arousal.
-
Acetylcholine: Crucial for learning and memory.[5]
-
Noradrenaline: Involved in attention and arousal.[5]
-
Dopamine (B1211576): Playing a role in motivation and executive function.[5]
This broad neurochemical enhancement is believed to be the primary driver of the pro-cognitive and wake-promoting effects observed in preclinical studies.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Species | Receptor | Preparation | Radioligand | Parameter | Value | Reference |
| Human | H3 | Recombinant | [³H]this compound | pKi | 9.59 - 9.90 | [5] |
| Rat | H3 | Recombinant | [³H]this compound | pKi | 8.51 - 9.17 | [5] |
| Human | H3 | Recombinant | N/A | Ki | 0.2 nM | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Species | Receptor | Parameter | Value | Reference |
| cAMP Accumulation | Human | Recombinant H3 | pA₂ (Functional Antagonism) | 9.06 | [5] |
| [³⁵S]GTPγS Binding | Human | Recombinant H3 | pIC₅₀ (Inverse Agonism) | 8.20 | [5] |
Table 3: In Vivo Pharmacological Activity of this compound
| Model | Species | Endpoint | Parameter | Value | Reference |
| R-α-methylhistamine-induced dipsogenia | Rat | Blockade of water intake | ID₅₀ | 0.03 mg/kg, p.o. | [5] |
| Neuropathic Pain (CCI model) | Rat | Reversal of paw withdrawal threshold decrease | Effective Dose | 0.3, 3, and 10 mg/kg, p.o. | [2] |
| Object Recognition | Rat | Improved performance | Effective Dose | 0.3 and 1 mg/kg, p.o. | [5] |
| Narcolepsy Model (Orexin knockout mice) | Mouse | Increased wakefulness | Effective Dose | 3 and 10 mg/kg, p.o. | [6] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway and this compound's Point of Intervention
Caption: this compound blocks the histamine H3 receptor, preventing Gi/o protein activation and subsequent inhibition of neurotransmitter release.
Experimental Workflow for Characterizing this compound
Caption: A typical drug discovery and development workflow for a novel H3 receptor antagonist like this compound.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat H3 receptor, or from brain tissue homogenates (e.g., rat cortex).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]this compound) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. Ki values are then calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters in specific brain regions.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., anterior cingulate cortex, dorsal hippocampus) of an anesthetized rat.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after oral administration of this compound or vehicle.
-
Analysis: The concentrations of acetylcholine, noradrenaline, and dopamine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.
-
Object Recognition Test
-
Objective: To assess the pro-cognitive effects of this compound on non-spatial memory in rats.
-
Methodology:
-
Habituation: Rats are habituated to the testing arena in the absence of objects.
-
Familiarization Phase (T1): Each rat is placed in the arena containing two identical objects and allowed to explore them for a set period.
-
Inter-trial Interval: The rat is returned to its home cage for a specific duration.
-
Test Phase (T2): The rat is returned to the arena, which now contains one familiar object from T1 and one novel object. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better memory.
-
Clinical Development and Status
This compound entered clinical development for the treatment of narcolepsy and hyperalgesia.
-
NCT00366080: A Phase 2, randomized, double-blind, placebo-controlled withdrawal study to evaluate the efficacy of this compound in patients with narcolepsy.[7] This trial was terminated based on the interim results of a futility test.[4]
-
NCT00387413: A Phase 1 study in healthy volunteers to assess the effect of this compound on hyperalgesia.
The termination of the narcolepsy trial suggests that the promising preclinical efficacy did not translate into a significant clinical benefit in that patient population. The reasons for the discontinuation of further development for other indications have not been publicly detailed.
Conclusion
This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist with a clear mechanism of action leading to the enhancement of multiple neurotransmitter systems. Its robust pro-cognitive and analgesic effects in preclinical models provided a strong rationale for clinical investigation. However, the lack of efficacy in a Phase 2 trial for narcolepsy highlights the challenges of translating preclinical findings to clinical success. Despite its discontinued (B1498344) clinical development, the extensive preclinical data for this compound remains a valuable resource for understanding the therapeutic potential and challenges associated with targeting the histamine H3 receptor.
References
- 1. GSK-189254 - Wikipedia [en.wikipedia.org]
- 2. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. neurologylive.com [neurologylive.com]
- 5. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to GSK189254A: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK189254A, a potent and selective histamine (B1213489) H3 receptor inverse agonist. The document details its chemical structure, physicochemical and pharmacological properties, and outlines key experimental protocols for its characterization.
Chemical Structure and Identification
This compound, also known as 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide, is a small molecule with a well-defined chemical structure.[1][2] Its identity is established through various nomenclature and registry systems.
| Identifier | Value |
| IUPAC Name | 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide |
| SMILES | CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2[2] |
| InChI | InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25)[1][2] |
| InChIKey | WROHEWWOCPRMIA-UHFFFAOYSA-N[1][2] |
| CAS Number | 720690-73-3[1] |
| Molecular Formula | C21H25N3O2[1] |
| Molar Mass | 351.450 g·mol−1[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO.[3] Insoluble in water. Formulated in 1% (w/v) aqueous methylcellulose (B11928114) for in vivo studies. |
| LogP | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 54.5 Ų |
| Storage | Store at -20°C for long-term stability. |
| λmax | 239 nm |
Pharmacological Properties
This compound is a potent and highly selective inverse agonist of the histamine H3 receptor.[2] Its pharmacological activity has been characterized across various in vitro and in vivo models.
Binding Affinity
| Receptor | Species | pKi | Ki (nM) |
| H3 | Human | 9.59 - 9.90 | 0.13 - 0.26 |
| H3 | Rat | 8.51 - 9.17 | 0.68 - 3.09 |
| H3 | Mouse | - | 1.74 |
Functional Activity
| Assay | Species | Value |
| Functional Antagonism (pA2) | Human | 9.06 (cAMP assay) |
| Inverse Agonism (pIC50) | Human | 8.20 ([35S]GTPγS binding) |
Selectivity
This compound exhibits exceptional selectivity for the human histamine H3 receptor, with over 10,000-fold greater affinity compared to a wide range of other receptors, ion channels, and transporters.[2]
In Vivo Efficacy
| Model | Species | Endpoint | ED50 / ID50 |
| Ex vivo [3H]R-α-methylhistamine binding | Rat | Inhibition of binding | 0.17 mg/kg (p.o.) |
| R-α-methylhistamine-induced dipsogenia | Rat | Blockade of drinking | 0.03 mg/kg (p.o.) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the histamine H3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]this compound or another suitable H3 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific binding control: High concentration of a non-labeled H3 receptor ligand (e.g., 10 µM imetit).
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the unlabeled this compound dilution or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).
cAMP Accumulation Assay
This functional assay measures the inverse agonist activity of this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (optional, to increase the assay window).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the H3 receptor-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound to the cells, along with the phosphodiesterase inhibitor and optionally forskolin.
-
Incubate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50 and the maximum effect.
In Vivo Microdialysis for Acetylcholine (B1216132) Release
This protocol assesses the effect of this compound on neurotransmitter release in the brain.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound formulated for oral administration.
-
Analytical system for measuring acetylcholine (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) of anesthetized rats.
-
Allow the animals to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound orally at the desired doses.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using a suitable analytical method.
-
Express the changes in acetylcholine release as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.
Caption: Signaling pathway of the histamine H3 receptor and the effect of this compound.
Caption: A typical preclinical workflow for the characterization of this compound.
References
An In-Depth Technical Guide to the Synthesis and Purity of GSK189254A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Compound Information
This compound, chemically known as 6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-pyridinecarboxamide, is a small molecule inhibitor investigated for its potential therapeutic effects in cognitive and neurological disorders.[1] Its activity as a histamine H3 receptor antagonist allows it to modulate the release of various neurotransmitters in the brain.[1][2]
| Property | Value |
| Chemical Formula | C21H25N3O2 |
| Molecular Weight | 351.45 g/mol |
| CAS Number | 720690-73-3 |
| Appearance | White to off-white solid |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol from a primary chemical synthesis publication is not publicly available in the searched literature, the synthesis of a radiolabeled version, [11C]GSK189254, has been described and provides insight into the final step of the synthesis. The synthesis of the core molecule, referred to as the precursor GSK185071B, is the penultimate step before the final methylation.
Final Synthesis Step: N-methylation
The final step in the synthesis of [11C]GSK189254 involves the N-methylation of the precursor 6-((3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-H -3-pyridinecarboxamide (GSK185071B) using [11C]methyl iodide. This reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, such as sodium hydroxide.[3] It is highly probable that a similar N-methylation step using a non-radiolabeled methylating agent (e.g., methyl iodide) is employed for the synthesis of this compound.
Purity and Analytical Methods
Commercially available this compound is typically offered at a high purity, often exceeding 99%.[4] The determination and validation of this purity are crucial for its use in research and drug development. While specific analytical protocols for this compound are not detailed in the available search results, standard methods for purity assessment of small molecules include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of pharmaceutical compounds. A typical HPLC method for a molecule like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
Hypothetical HPLC Purity Analysis Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is essential for the structural confirmation and purity assessment of organic molecules. The ¹H NMR spectrum would provide information on the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The absence of significant impurity peaks in these spectra would confirm high purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its structure through fragmentation patterns. A high-resolution mass spectrum would confirm the elemental composition of this compound.
| Analytical Technique | Purpose | Expected Outcome for High Purity this compound |
| HPLC | Quantify purity and detect impurities | A single major peak corresponding to this compound, with minimal or no other peaks. Purity calculated to be ≥99%. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities | A spectrum consistent with the structure of this compound, with sharp signals and correct integration values. Absence of significant unassigned signals. |
| ¹³C NMR | Structural confirmation and detection of carbon-containing impurities | A spectrum showing the expected number of carbon signals for this compound. Absence of significant unassigned signals. |
| Mass Spectrometry | Confirm molecular weight and elemental composition | A molecular ion peak corresponding to the exact mass of this compound. |
Signaling Pathway of this compound
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3 receptor is constitutively active and its antagonism by this compound leads to the modulation of several downstream signaling pathways.
-
Gαi/o Pathway: As a presynaptic autoreceptor, the H3 receptor couples to the Gαi/o subunit of the G protein complex. Activation of this pathway normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By antagonizing the H3 receptor, this compound can disinhibit adenylyl cyclase, leading to an increase in cAMP levels.
-
MAPK and PI3K/AKT/GSK-3β Pathways: The H3 receptor has also been shown to modulate the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase-3β (GSK-3β) signaling cascades. This compound's interaction with the H3 receptor can therefore influence these pathways, which are critical for cell survival, proliferation, and synaptic plasticity.
References
An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of GSK189254A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK189254A is a novel, potent, and highly selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties. Developed by GlaxoSmithKline, it has been investigated for its potential therapeutic applications in cognitive disorders and narcolepsy. This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, summarizing key preclinical data from in vitro and in vivo studies. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The histamine H3 receptor, predominantly expressed in the central nervous system, acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters. Its role in regulating sleep-wake cycles, cognition, and other neurological processes has made it a significant target for drug discovery. This compound has emerged as a key investigational compound that targets this receptor, demonstrating pro-cognitive and wake-promoting effects in animal models.
Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist and an inverse agonist at the histamine H3 receptor.[1][2] As an antagonist, it blocks the binding of the endogenous agonist, histamine, thereby preventing the activation of the receptor. As an inverse agonist, it reduces the receptor's basal, constitutive activity.[1][] This dual action at the presynaptic H3 autoreceptors on histaminergic neurons leads to an increased synthesis and release of histamine. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, this compound enhances the release of other key neurotransmitters, including acetylcholine, noradrenaline, and dopamine (B1211576), in brain regions crucial for cognition and arousal, such as the prefrontal cortex and hippocampus.[1][4][5]
Caption: Mechanism of action of this compound at histamine H3 receptors.
Binding Affinity and Selectivity
This compound exhibits high affinity for both recombinant and native H3 receptors across various species.[4][6] Notably, it generally shows a higher affinity for human and pig H3 receptors compared to those of rats, mice, and dogs.[6] The compound is highly selective for the human H3 receptor, with over 10,000-fold selectivity against a broad panel of other receptors and ion channels.[1][7]
| Parameter | Species | Value | Reference |
| pKi | Human | 9.59 - 9.90 | [1][4][6] |
| Rat | 8.51 - 9.17 | [1][4][6] | |
| Ki | Human (recombinant) | 0.13 nM | [7] |
| Rat (recombinant) | 0.68 nM | [7] | |
| Mouse (recombinant) | 1.74 nM | [7] | |
| Human | 0.26 nM | [8] | |
| - | 0.2 nM | [] | |
| Selectivity | Human H3 vs. other targets | >10,000-fold | [1][6] |
In Vitro Pharmacology
In vitro studies have confirmed the functional activity of this compound as both a potent antagonist and an inverse agonist at the human recombinant H3 receptor.[1][6]
| Parameter | Assay | Value | Reference |
| pA2 | Functional Antagonism (vs. agonist-induced cAMP changes) | 9.06 | [1][6][7] |
| pIC50 | Inverse Agonism (vs. basal [35S]GTPγS binding) | 8.20 | [1][6] |
In Vivo Pharmacology
Preclinical in vivo studies in rodents have demonstrated the ability of this compound to modulate central nervous system activity and improve cognitive performance.
| Effect | Animal Model | Dose (p.o.) | Parameter | Value | Reference |
| Receptor Occupancy | Rat | - | ED50 (ex vivo [3H]R-α-methylhistamine binding inhibition) | 0.17 mg/kg | [1][5] |
| Functional Antagonism | Rat | - | ID50 (blockade of R-α-methylhistamine-induced dipsogenia) | 0.03 mg/kg | [1] |
| Neurotransmitter Release | Rat | 0.3 - 3 mg/kg | Increased Acetylcholine, Noradrenaline, Dopamine | - | [1][4][5] |
| Cognitive Enhancement | Rat (Passive Avoidance) | 1 and 3 mg/kg | Improved performance | - | [1][5] |
| Rat (Water Maze) | 1 and 3 mg/kg | Improved performance | - | [1][5] | |
| Rat (Object Recognition) | 0.3 and 1 mg/kg | Improved performance | - | [1][5] | |
| Rat (Attentional Set Shift) | 1 mg/kg | Improved performance | - | [1][5] | |
| Wakefulness | Mice (Ox+/+ and Ox-/-) | 3 and 10 mg/kg | Increased wakefulness, decreased slow-wave and paradoxical sleep | - | [4] |
| Antinociceptive Effects | Rat (osteoarthritic pain) | - (i.p.) | ED50 (increased hindlimb grip force) | 0.77 mg/kg | [7] |
| Rat (neuropathic pain) | - (i.p.) | ED50 (increased paw withdrawal threshold) | 1.5 mg/kg | [7] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in male Sprague-Dawley rats to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[6]
| Parameter | Species | Route of Administration | Dose | Vehicle | Reference |
| Administration | Rat (conscious) | Intravenous infusion (1 hour) | 1 mg/kg | 0.9% (w/v) saline | [6] |
| Rat (conscious) | Oral gavage | 2 mg/kg | Not specified | [6] |
Detailed pharmacokinetic parameters such as half-life, bioavailability, clearance, and volume of distribution are not publicly available in the reviewed literature.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for histamine H3 receptors.
-
Method:
-
Tissue Preparation: Homogenates of cerebral cortex from various species (human, rat, etc.) or membranes from HEK-293 cells expressing recombinant H3 receptors were used.[4][6]
-
Incubation: Membranes were incubated with a radiolabeled ligand, such as [3H]GSK189254 or [3H]R-α-methylhistamine, and varying concentrations of unlabeled this compound.[1][4]
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Detection: Radioactivity of the filters was measured by liquid scintillation counting.
-
Data Analysis: Ki or pKi values were calculated from competition binding curves using the Cheng-Prusoff equation.
-
Caption: Workflow for a typical radioligand binding assay.
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on neurotransmitter release in the brain.
-
Method:
-
Surgery: Rats were anesthetized and a microdialysis probe was stereotaxically implanted into a specific brain region (e.g., anterior cingulate cortex, dorsal hippocampus).[1][5]
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after oral administration of this compound (0.3-3 mg/kg).[1][5]
-
Analysis: The concentrations of acetylcholine, noradrenaline, and dopamine in the dialysate were quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
Behavioral Studies (e.g., Object Recognition Test)
-
Objective: To assess the pro-cognitive effects of this compound.
-
Method:
-
Habituation: Rats were habituated to an open-field arena.
-
Training (T1): Each rat was placed in the arena with two identical objects and the time spent exploring each object was recorded.
-
Drug Administration: this compound (0.3 and 1 mg/kg, p.o.) or vehicle was administered.[1][5]
-
Testing (T2): After a retention interval, one of the familiar objects was replaced with a novel object. The time spent exploring the familiar and novel objects was recorded.
-
Data Analysis: A discrimination index was calculated to determine the preference for the novel object, which is indicative of memory.
-
Clinical Development Status
This compound has been evaluated in Phase I and Phase II clinical trials. A Phase II trial for the treatment of narcolepsy was initiated but subsequently terminated.[] Another Phase I study evaluated its effects in a hyperalgesia model in healthy volunteers.[] The global development status for GSK-189254 is currently listed as discontinued.[9]
Conclusion
This compound is a well-characterized histamine H3 receptor antagonist and inverse agonist with high potency and selectivity. Preclinical data robustly support its ability to enhance the release of key neurotransmitters involved in arousal and cognition, leading to improved performance in a variety of animal models of cognitive function. While its clinical development has been discontinued, the extensive preclinical data available for this compound make it a valuable tool for further research into the role of the histamine H3 receptor in neurological and psychiatric disorders. The detailed pharmacological and pharmacokinetic profile presented in this guide serves as a comprehensive resource for scientists in the field.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-189254 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-189254 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
GSK189254A: A Technical Guide to its Effects on Neurotransmitter Release
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
GSK189254A is a potent, selective, and orally active histamine (B1213489) H₃ receptor antagonist/inverse agonist.[1][2] The histamine H₃ receptor functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neuronal systems, including cholinergic, noradrenergic, and dopaminergic pathways.[3][4] By antagonizing the constitutive inhibitory activity of the H₃ receptor, this compound enhances the release of histamine and other key neurotransmitters in brain regions associated with cognition and arousal.[5][6] This guide provides a detailed overview of the mechanism of action of this compound, quantitative data on its receptor binding and functional activity, its effects on the release of multiple neurotransmitters, and the experimental protocols used to elucidate these effects.
Mechanism of Action: H₃ Receptor Antagonism
The primary mechanism through which this compound exerts its effects is the blockade of the histamine H₃ receptor. This receptor is a G protein-coupled receptor (GPCR) that tonically inhibits neurotransmitter release.
-
As an Autoreceptor: Located on the presynaptic terminals of histaminergic neurons, the H₃ receptor inhibits the synthesis and release of histamine. Blockade of this receptor by this compound removes this negative feedback, leading to increased histamine release in brain regions such as the tuberomammillary nucleus (TMN) and cortex.[5][7]
-
As a Heteroreceptor: The H₃ receptor is also located on the presynaptic terminals of non-histaminergic neurons. Its activation inhibits the release of other neurotransmitters, including acetylcholine (B1216132) (ACh), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][3] this compound antagonizes this inhibition, thereby increasing the synaptic concentrations of these neurotransmitters in key brain areas like the prefrontal cortex and hippocampus.[6][8]
Signaling Pathway Diagram
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
This table summarizes the binding affinity of this compound for histamine H₃ receptors across different species. Affinity is expressed as pKᵢ (the negative logarithm of the inhibition constant, Kᵢ) and Kᵢ (in nM). Higher pKᵢ and lower Kᵢ values indicate greater binding affinity.
| Species | Receptor Type | pKᵢ Range | Kᵢ (nM) | Reference(s) |
| Human | Recombinant H₃ | 9.59 - 9.90 | 0.13 | [1][6][9][10] |
| Rat | Recombinant H₃ | 8.51 - 9.17 | 0.68 | [1][6][9][10] |
| Mouse | Recombinant H₃ | - | 1.74 | [10] |
Table 2: Functional Activity and In Vivo Efficacy
This table details the functional antagonism, inverse agonism, and in vivo target engagement of this compound.
| Parameter | Assay Description | Value | Species | Reference(s) |
| Functional Antagonism | pA₂ vs. agonist-induced cAMP changes | 9.06 | Human | [6][9][10] |
| Inverse Agonism | pIC₅₀ vs. basal GTPγS binding | 8.20 | Human | [6][9] |
| In Vivo Target Blockade | ID₅₀ for blockade of R-α-methylhistamine-induced dipsogenia | 0.03 mg/kg (p.o.) | Rat | [6][8] |
| Analgesic Efficacy | ED₅₀ in osteoarthritic pain model | 0.77 mg/kg (i.p.) | Rat | [10] |
| Analgesic Efficacy | ED₅₀ in neuropathic pain model | 1.5 mg/kg (i.p.) | Rat | [10] |
Effects on Neurotransmitter Release
In vivo microdialysis studies in freely moving rats have been instrumental in quantifying the effects of this compound on the extracellular levels of several key neurotransmitters.
Table 3: Summary of In Vivo Neurotransmitter Release
This table outlines the observed changes in neurotransmitter levels in specific brain regions following oral administration of this compound.
| Neurotransmitter | Brain Region(s) | Dose Range (p.o.) | Effect | Reference(s) |
| Histamine | Tuberomammillary Nucleus, Cortex, Nucleus Basalis Magnocellularis | Not specified (p.o.) | Increased Release | [5][7] |
| Acetylcholine (ACh) | Anterior Cingulate Cortex, Dorsal Hippocampus | 0.3 - 3 mg/kg | Increased Release | [1][6][8] |
| Norepinephrine (NE) | Anterior Cingulate Cortex | 0.3 - 3 mg/kg | Increased Release | [1][6][8] |
| Dopamine (DA) | Anterior Cingulate Cortex | 0.3 - 3 mg/kg | Increased Release | [1][6][8] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the measurement of extracellular neurotransmitter concentrations in the brains of freely moving rats following administration of this compound.[11]
Objective: To quantify the levels of histamine, ACh, NE, and DA in specific brain regions.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., anterior cingulate cortex, hippocampus).[5] The cannula is secured with dental cement, and the animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11] For acetylcholine measurement, a cholinesterase inhibitor like neostigmine (B1678181) (e.g., 0.05 µM) is often included in the aCSF to prevent ACh degradation.[12]
-
Basal Level Collection: After a stabilization period (e.g., 2-3 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., 0.3, 1, and 3 mg/kg).[6][8]
-
Sample Collection: Dialysate collection continues for several hours post-administration. Samples may be treated with acid to stabilize peptides or other analytes.[13]
-
Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[14]
-
Data Expression: Results are typically expressed as a percentage change from the mean basal levels.
Experimental Workflow Diagram
Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for H₃ receptors.
Methodology:
-
Preparation of Membranes: Membranes are prepared from either cultured cells (e.g., HEK-293) expressing recombinant human or rat H₃ receptors or from homogenized brain tissue (e.g., rat cerebral cortex) containing native receptors.[1][9]
-
Radioligand: A radiolabeled H₃ receptor ligand, such as [³H]this compound or [³H]R-α-methylhistamine, is used.[6][8]
-
Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation. The pKᵢ is calculated as the negative logarithm of the Kᵢ.[6]
Conclusion
This compound is a well-characterized histamine H₃ receptor antagonist that effectively crosses the blood-brain barrier to increase the release of histamine, acetylcholine, norepinephrine, and dopamine in key brain regions. This pro-neurotransmitter effect is a direct result of blocking the inhibitory action of H₃ autoreceptors and heteroreceptors. The quantitative data from binding, functional, and in vivo microdialysis studies provide a robust profile of this compound as a tool for CNS research and a potential therapeutic agent for cognitive disorders. The detailed protocols herein offer a foundation for the replication and extension of these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-189254 - Wikipedia [en.wikipedia.org]
- 3. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional differential effects of the novel histamine H3 receptor antagonist 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) on histamine release in the central nervous system of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inhibits histamine release: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of local cholinesterase inhibition on acetylcholine release assessed simultaneously in prefrontal and frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Investigating the Role of GSK189254A in Wakefulness: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK189254A is a potent and highly selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has been investigated for its potential role in promoting wakefulness and enhancing cognitive function. The histamine H3 receptor acts as a presynaptic autoreceptor, and its blockade by this compound leads to an increased release of histamine and other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine. Preclinical studies in rodent models have demonstrated the efficacy of this compound in improving performance in various memory and learning tasks and increasing the levels of wakefulness-promoting neurotransmitters in brain regions critical for these functions. A clinical trial has been conducted to evaluate the effectiveness of this compound in treating excessive daytime sleepiness in patients with narcolepsy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical investigations of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.
Introduction
The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating the sleep-wake cycle and maintaining arousal. Histamine H3 receptors are primarily located presynaptically on histaminergic and other neurons, where they act as autoreceptors and heteroreceptors to inhibit the synthesis and release of histamine and other neurotransmitters, respectively. Consequently, antagonists and inverse agonists of the H3 receptor are of significant interest as potential therapeutic agents for disorders characterized by excessive daytime sleepiness, such as narcolepsy, and for cognitive dysfunction.
This compound has emerged as a promising compound in this class due to its high affinity and selectivity for the human H3 receptor. This guide synthesizes the available preclinical and clinical data to provide a detailed understanding of its pharmacological profile and its potential as a wake-promoting agent.
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound functions as a potent antagonist and inverse agonist at the histamine H3 receptor. As an antagonist, it blocks the binding of endogenous histamine to the H3 receptor, thereby preventing the inhibitory feedback on histamine release. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, leading to a further increase in histamine synthesis and release.
The increased availability of histamine in the synaptic cleft enhances the activity of postsynaptic histamine H1 and H2 receptors, which are known to be excitatory and play a critical role in promoting wakefulness and cortical arousal. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, this compound also enhances the release of other wakefulness-promoting neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in key brain regions such as the prefrontal cortex and hippocampus.
The Potential of GSK189254A in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the histamine (B1213489) H3 receptor antagonist, GSK189254A, and its preclinical evaluation in models relevant to Alzheimer's disease. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark is the disruption of several neurotransmitter systems, including the histaminergic system. Histamine H3 receptors are predominantly expressed in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine.[1] Consequently, antagonizing H3 receptors is a promising therapeutic strategy to enhance neurotransmission and improve cognitive function in AD.[2]
This compound, 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride, is a potent and selective histamine H3 receptor antagonist.[3] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate neurochemical and behavioral endpoints relevant to cognition. This guide will delve into the technical details of these studies.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the inhibitory action of presynaptic histamine H3 receptors. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][4] By antagonizing this receptor, this compound disinhibits the presynaptic neuron, leading to an increased release of histamine and other neurotransmitters.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Value | Reference |
| pKi | Human | 9.59 - 9.90 | [3] |
| Rat | 8.51 - 9.17 | [3] | |
| pA2 (Functional Antagonism) | Human | 9.06 | [3] |
| pIC50 (Inverse Agonism) | Human | 8.20 | [3] |
Table 2: In Vivo Pharmacological Activity
| Parameter | Species | Value | Reference |
| ED50 (ex vivo [3H]R-α-methylhistamine binding) | Rat | 0.17 mg/kg p.o. | [3] |
| ID50 (R-α-methylhistamine-induced dipsogenia) | Rat | 0.03 mg/kg p.o. | [3] |
Table 3: In Vivo Cognitive Efficacy in Rats
| Cognitive Test | Effective Dose (mg/kg p.o.) | Reference |
| Passive Avoidance | 1 and 3 | [3] |
| Morris Water Maze | 1 and 3 | [3] |
| Object Recognition | 0.3 and 1 | [3] |
| Attentional Set-Shift | 1 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Microdialysis in the Rat Prefrontal Cortex
Objective: To measure the effect of this compound on the extracellular levels of acetylcholine, noradrenaline, and dopamine.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and surgically implanted with a guide cannula targeting the medial prefrontal cortex. Animals are allowed to recover for a minimum of 48 hours.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered orally.
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5][6]
Passive Avoidance Test in Rats
Objective: To assess the effect of this compound on fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial: Each rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to their natural preference for dark environments, the rat will enter the dark chamber.
-
Aversive Stimulus: Once the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered through the floor grid.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency is indicative of better memory of the aversive experience.
-
Drug Treatment: this compound or vehicle is administered prior to the acquisition or retention trial, depending on the study design.[7][8][9][10][11]
Morris Water Maze Test in Rats
Objective: To evaluate the effect of this compound on spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Rats are subjected to multiple trials per day. In each trial, the rat is placed into the pool from one of four different starting positions.
-
The rat must use the distal visual cues to locate the hidden platform.
-
The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
-
If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool, and the rat is allowed to swim for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
-
Drug Treatment: this compound or vehicle is administered daily before the first trial of the acquisition phase.[12][13][14][15][16]
Experimental Workflows
The following diagrams illustrate the typical workflows for the preclinical evaluation of a compound like this compound.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Presynaptic H3 autoreceptors modulate histamine synthesis through cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different role of cAMP dependent protein kinase and CaMKII in H3 receptor regulation of histamine synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passive avoidance test [panlab.com]
- 8. Passive Avoidance Test [bio-protocol.org]
- 9. scantox.com [scantox.com]
- 10. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 11. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 12. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 13. coconote.app [coconote.app]
- 14. queensu.ca [queensu.ca]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. behaviorcloud.com [behaviorcloud.com]
Unraveling the Analgesic Potential of GSK189254A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the analgesic properties of GSK189254A, a potent and selective histamine (B1213489) H3 receptor inverse agonist. By summarizing key preclinical findings, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for professionals engaged in pain research and the development of novel analgesic therapies.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. The histamine H3 receptor has emerged as a promising therapeutic target for various central nervous system disorders, including pain. This compound, by acting as an inverse agonist at the H3 receptor, modulates neurotransmitter release in key pain-processing areas of the nervous system, leading to a reduction in pain-like behaviors in preclinical models. This guide delves into the quantitative data from pivotal studies, outlines the experimental protocols used to generate this data, and provides visual representations of the underlying mechanisms of action and experimental workflows.
Data Presentation: Efficacy in Preclinical Neuropathic Pain Models
The analgesic efficacy of this compound has been demonstrated in well-established rodent models of neuropathic pain, primarily the Chronic Constriction Injury (CCI) model and the Varicella-Zoster Virus (VZV) model. The data presented below is a summary of findings from key preclinical studies.
Table 1: Effect of this compound on Mechanical Allodynia in the Rat Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (PWT) | % Reversal of Allodynia | Statistical Significance |
| Sham | Vehicle | High (Baseline) | N/A | N/A |
| CCI + Vehicle | Vehicle | Significantly Reduced | 0% | p < 0.05 vs. Sham |
| CCI + this compound | 0.3 | Partially Reversed | Data not fully available | Significant vs. Vehicle |
| CCI + this compound | 3 | Substantially Reversed | Data not fully available | Significant vs. Vehicle |
| CCI + this compound | 10 | Fully Reversed | Approaching Sham levels | Significant vs. Vehicle |
Data presented is a qualitative summary based on published findings. Specific paw withdrawal thresholds in grams are not consistently available in the public domain. The effective doses of 0.3, 3, and 10 mg/kg (p.o.) have been shown to significantly reverse the CCI-induced decrease in paw withdrawal threshold[1].
Table 2: Effect of this compound on Mechanical Allodynia in the Rat Varicella-Zoster Virus (VZV) Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (PWT) | % Reversal of Allodynia | Statistical Significance |
| Control | Vehicle | High (Baseline) | N/A | N/A |
| VZV + Vehicle | Vehicle | Significantly Reduced | 0% | p < 0.05 vs. Control |
| VZV + this compound | 3 | Significantly Reversed | Data not fully available | Significant vs. Vehicle |
| VZV + GSK334429 | 10 | Significantly Reversed | Data not fully available | Significant vs. Vehicle |
This compound at a dose of 3 mg/kg p.o. has been shown to reverse the VZV-induced decrease in paw withdrawal threshold[1]. Data for other doses in this specific model is limited in the available literature.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic effects.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used surgical model to induce neuropathic pain that mimics symptoms of nerve injury in humans.
Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Ligation: Four loose ligatures are tied around the sciatic nerve with chromic gut sutures at approximately 1 mm intervals. The ligatures are tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.
-
Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care. Behavioral testing typically commences several days after surgery, once the neuropathic pain phenotype has developed.
Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats
This model utilizes the human VZV to induce a neuropathic pain state in rats, providing a model for post-herpetic neuralgia.
Procedure:
-
Virus Preparation: Cell-associated VZV is prepared from infected human cell lines (e.g., MeWo cells).
-
Inoculation: A high titer of the VZV-infected cell suspension (e.g., 2 x 10^5 plaque-forming units) is injected into the plantar surface of the rat's hind paw.
-
Control Groups: Control animals receive an injection of uninfected cells or vehicle.
-
Pain Behavior Development: Pain-like behaviors, including mechanical allodynia and thermal hyperalgesia, typically develop within 3-5 days post-inoculation and can persist for several weeks[2].
-
Behavioral Testing: Assessment of pain behaviors is conducted at various time points after inoculation to evaluate the efficacy of analgesic compounds.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a behavioral assay used to quantify mechanical sensitivity in rodents.
Procedure:
-
Acclimation: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate for a period of time.
-
Filament Application: A series of calibrated von Frey filaments, which exert a known force when bent, are applied to the plantar surface of the hind paw.
-
Response Observation: The observer records the animal's response, which is typically a brisk withdrawal or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous stimulus. The resulting pattern of responses is used to calculate the force at which the animal has a 50% probability of withdrawing its paw.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the histamine H3 receptor and a typical experimental workflow for preclinical analgesic testing.
Conclusion
This compound demonstrates significant promise as a novel analgesic agent for the treatment of neuropathic pain. Its mechanism of action, centered on the inverse agonism of the histamine H3 receptor, offers a distinct pharmacological approach compared to currently available therapies. The preclinical data robustly support its efficacy in attenuating mechanical allodynia in validated animal models of nerve injury and viral-induced neuropathy. Further investigation into the precise downstream effects on neurotransmitter systems and progression into clinical trials will be crucial in fully elucidating the therapeutic potential of this compound for patients suffering from chronic pain.
References
GSK189254A: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and selectivity profile of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist. The data presented herein is primarily derived from the seminal work of Medhurst et al. (2007) in the Journal of Pharmacology and Experimental Therapeutics.
Executive Summary
This compound, also known as 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide, is a high-affinity antagonist of the human and rat histamine H3 receptors.[1][2] It demonstrates exceptional selectivity for the H3 receptor subtype, with over 10,000-fold greater affinity for this target compared to a wide range of other receptors, ion channels, and enzymes.[1][2] Functionally, this compound acts as a potent inverse agonist and functional antagonist at the human H3 receptor.[1][2] This profile has positioned this compound as a valuable research tool and a potential therapeutic agent for cognitive disorders, including Alzheimer's disease.[1][2]
Binding Affinity Profile
This compound exhibits sub-nanomolar affinity for the human histamine H3 receptor and high affinity for the rat ortholog. The binding affinity has been consistently demonstrated across various assay formats, including radioligand binding studies with both recombinant and native receptors.
Table 1: this compound Binding Affinity for Histamine H3 Receptors
| Species/Receptor Source | Assay Type | Radioligand | pKi (mean ± SEM) | Ki (nM) | Reference |
| Human (recombinant, HEK293 cells) | Radioligand Binding | [3H]R-α-methylhistamine | 9.59 - 9.90 | 0.13 - 0.26 | [1][2] |
| Human (recombinant, HEK293 cells) | Radioligand Binding | [3H]GSK189254 | - | 0.2 | [1] |
| Rat (cerebral cortex) | Radioligand Binding | [3H]R-α-methylhistamine | 8.51 - 9.17 | 0.68 - 3.09 | [1][2] |
| Rat (cerebral cortex) | Saturation Binding | [3H]GSK189254 | - | Kd = 2.4 | [2] |
Selectivity Profile
A key attribute of this compound is its remarkable selectivity for the histamine H3 receptor. Comprehensive screening against a panel of over 70 other targets, including other histamine receptor subtypes, G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, revealed minimal off-target activity. This compound demonstrated a greater than 10,000-fold selectivity for the human H3 receptor over all other targets tested.[1][2]
Table 2: Selectivity Profile of this compound
| Target Class | Representative Targets Tested | Result (pKi or % Inhibition @ 1µM) |
| Histamine Receptors | H1, H2, H4 | pKi < 5 |
| Adrenergic Receptors | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2 | pKi < 6 |
| Dopamine Receptors | D1, D2, D3, D4, D5 | pKi < 6 |
| Serotonin Receptors | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, 5-HT7 | pKi < 6 |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | pKi < 6 |
| Opioid Receptors | δ, κ, μ | pKi < 6 |
| Ion Channels | Ca2+ (L, N, P/Q), Na+, K+ (hERG) | < 50% inhibition @ 1µM |
| Transporters | Dopamine, Norepinephrine, Serotonin | pKi < 6 |
| Enzymes | MAO-A, MAO-B, PDE4 | pKi < 6 |
Note: This table represents a selection of the targets tested. For a complete list, refer to Medhurst et al., 2007.
Functional Activity
In addition to its high binding affinity, this compound demonstrates potent functional activity at the human H3 receptor, acting as both a functional antagonist and an inverse agonist.
Table 3: Functional Activity of this compound at the Human H3 Receptor
| Assay Type | Functional Readout | Agonist | pA2 / pIC50 (mean) |
| cAMP Accumulation Assay | Antagonism of agonist-induced inhibition of forskolin-stimulated cAMP | R-α-methylhistamine | 9.06 |
| [35S]GTPγS Binding Assay | Inverse agonism (inhibition of basal GTPγS binding) | - | 8.20 |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an inverse agonist, this compound can suppress the constitutive activity of the H3 receptor, leading to an increase in basal cAMP levels.
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow: Radioligand Binding Assay
The binding affinity of this compound is determined using a competitive radioligand binding assay. This workflow outlines the key steps involved in such an experiment.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Detailed Experimental Protocols
The following protocols are summarized from the "Materials and Methods" section of Medhurst et al., 2007.
Radioligand Binding Assays
-
Membrane Preparation: Membranes were prepared from either HEK293 cells transiently expressing the human H3 receptor or from rat cerebral cortex. Tissues or cells were homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in assay buffer.
-
Assay Conditions: Binding assays were performed in a total volume of 500 µl containing assay buffer (50 mM Tris-HCl, pH 7.4), cell membranes (25-50 µg of protein), radioligand ([3H]R-α-methylhistamine, ~1 nM), and various concentrations of this compound.
-
Incubation: The reaction mixtures were incubated for 60 minutes at 25°C.
-
Termination and Filtration: The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.
-
Data Analysis: Radioactivity retained on the filters was quantified by liquid scintillation counting. IC50 values were determined by nonlinear regression analysis, and Ki values were calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
-
Cell Culture: HEK293 cells stably expressing the human H3 receptor were cultured in appropriate media.
-
Assay Conditions: Cells were pre-incubated with the phosphodiesterase inhibitor rolipram (B1679513) (10 µM) for 20 minutes. This compound was then added at various concentrations and incubated for a further 10 minutes.
-
Stimulation and Lysis: Cells were stimulated with a combination of forskolin (B1673556) (1 µM) and the H3 agonist R-α-methylhistamine (100 nM) for 15 minutes. The reaction was stopped, and the cells were lysed.
-
cAMP Measurement: Intracellular cAMP levels were determined using a commercially available cAMP binding protein assay kit.
-
Data Analysis: pA2 values were calculated from the Schild regression of the antagonist concentration-response curves.
[35S]GTPγS Binding Assay
-
Membrane Preparation: Membranes from HEK293 cells expressing the human H3 receptor were prepared as described for the radioligand binding assays.
-
Assay Conditions: Assays were conducted in a 96-well plate format in a final volume of 200 µl containing assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4), GDP (10 µM), [35S]GTPγS (~0.2 nM), and varying concentrations of this compound.
-
Incubation: The reaction was initiated by the addition of membranes (10 µg of protein) and incubated for 30 minutes at 25°C.
-
Termination and Filtration: The reaction was terminated by rapid filtration through Whatman GF/B filters.
-
Data Analysis: The amount of bound [35S]GTPγS was determined by scintillation counting. pIC50 values for inverse agonism were calculated from the concentration-response curves.
Conclusion
This compound is a highly potent and selective histamine H3 receptor antagonist with inverse agonist properties. Its well-characterized binding affinity and exceptional selectivity profile make it an invaluable tool for investigating the physiological and pathophysiological roles of the H3 receptor. The detailed methodologies provided in this guide offer a foundation for the replication and extension of these key findings in the pursuit of novel therapeutics for cognitive and neurological disorders.
References
GSK189254A: A Technical Guide to its Inverse Agonism at the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK189254A, a potent and selective inverse agonist of the histamine (B1213489) H3 receptor. The document collates key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows. This compound has demonstrated potential therapeutic applications in cognitive disorders and neuropathic pain.
Core Data Summary
The following tables summarize the quantitative data for this compound, showcasing its high affinity and potency at the H3 receptor.
Table 1: Binding Affinity of this compound for H3 Receptors
| Species | Receptor Type | Preparation | Radioligand | pKi | Ki (nM) | Reference |
| Human | Recombinant H3 | HEK-293-MSR-II cells | [3H]GSK189254 | 9.59 - 9.90 | 0.13 - 0.26 | [1][2][3][4] |
| Rat | Native H3 | Cerebral Cortex | [3H]GSK189254 | 8.51 - 9.17 | 0.68 - 3.09 | [1][2][3][4] |
| Pig | Native H3 | Cerebral Cortex | [3H]GSK189254 | Higher affinity than rat | - | [2] |
| Mouse | Native H3 | Cerebral Cortex | [3H]GSK189254 | Lower affinity than human/pig | - | [2] |
| Dog | Native H3 | Cerebral Cortex | [3H]GSK189254 | Lower affinity than human/pig | - | [2] |
Table 2: Functional Activity of this compound at the Human H3 Receptor
| Assay Type | Parameter | Value | Reference |
| Inverse Agonism (Basal GTPγS binding) | pIC50 | 8.20 | [1][5] |
| Functional Antagonism (Agonist-induced cAMP changes) | pA2 | 9.06 | [1][5] |
Table 3: In Vivo Activity of this compound in Rats
| In Vivo Model | Parameter | Dose (p.o.) | Effect | Reference |
| R-alpha-methylhistamine-induced dipsogenia | ID50 | 0.03 mg/kg | Blockade of agonist effect | [1][5] |
| Ex vivo [3H]R-alpha-methylhistamine binding | ED50 | 0.17 mg/kg | Inhibition of cortical binding | [1][5] |
| c-Fos immunoreactivity | - | 3 mg/kg | Increased in prefrontal and somatosensory cortex | [1] |
| Microdialysis (Anterior Cingulate Cortex) | - | 0.3-3 mg/kg | Increased release of acetylcholine, noradrenaline, and dopamine | [1][2][5] |
| Microdialysis (Dorsal Hippocampus) | - | 0.3-3 mg/kg | Increased release of acetylcholine | [1][2] |
| Passive Avoidance | - | 1 and 3 mg/kg | Improved performance | [1] |
| Water Maze | - | 1 and 3 mg/kg | Improved performance | [1] |
| Object Recognition | - | 0.3 and 1 mg/kg | Improved performance | [1] |
| Attentional Set Shift | - | 1 mg/kg | Improved performance | [1] |
| Neuropathic Pain (CCI model) | - | 0.3, 3, 10 mg/kg | Reversal of CCI-induced decrease in paw withdrawal threshold | [6] |
| Neuropathic Pain (VZV model) | - | 3 mg/kg | Reversal of VZV-induced decrease in paw withdrawal threshold | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for characterizing a novel H3 receptor inverse agonist.
Figure 1: H3 Receptor Signaling Pathway and Mechanism of this compound.
Figure 2: Experimental Workflow for H3 Receptor Inverse Agonist Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for H3 receptors.
-
Materials:
-
Membrane preparations from HEK-293-MSR-II cells expressing recombinant human H3 receptors or from rat cerebral cortex for native receptors.
-
Radioligand: [3H]GSK189254 or [3H]R-alpha-methylhistamine.
-
Assay buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled H3 receptor ligand (e.g., 10 µM imetit).
-
This compound at various concentrations.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays: GTPγS Binding (Inverse Agonism)
-
Objective: To measure the ability of this compound to decrease the basal activity of the H3 receptor (inverse agonism).
-
Materials:
-
Membrane preparations containing H3 receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure binding of [35S]GTPγS is receptor-dependent).
-
Assay buffer: Typically contains MgCl2 and NaCl.
-
This compound at various concentrations.
-
-
Procedure:
-
Pre-incubate the membranes with GDP.
-
Add varying concentrations of this compound to the membranes.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
Data are expressed as a percentage of basal [35S]GTPγS binding, and the pIC50 is determined from the concentration-response curve.[1][5]
-
Functional Assays: cAMP Accumulation (Functional Antagonism)
-
Objective: To determine the ability of this compound to block the effect of an H3 receptor agonist on adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing H3 receptors.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
An H3 receptor agonist (e.g., R-alpha-methylhistamine).
-
This compound at various concentrations.
-
cAMP assay kit.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the H3 agonist in the presence of forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Analyze the data to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1][5]
-
In Vitro Autoradiography
-
Objective: To visualize the distribution of H3 receptors in brain tissue using [3H]GSK189254.
-
Materials:
-
Cryostat sections of rat or human brain tissue.
-
[3H]GSK189254.
-
Incubation buffer.
-
Non-specific binding control (e.g., 10 µM imetit).
-
Phosphor imaging plates or film.
-
-
Procedure:
-
Thaw and pre-incubate the brain sections.
-
Incubate the sections with a low nanomolar concentration of [3H]GSK189254.
-
For non-specific binding, incubate adjacent sections in the presence of the non-labeled competitor.
-
Wash the sections in ice-cold buffer to remove unbound radioligand.
-
Dry the sections and expose them to a phosphor imaging plate or film.
-
Analyze the resulting image to identify brain regions with high densities of [3H]GSK189254 binding sites.[1][7]
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters in specific brain regions.
-
Materials:
-
Anesthetized or freely moving rats with a microdialysis probe stereotaxically implanted in a target brain region (e.g., anterior cingulate cortex, dorsal hippocampus).
-
Microdialysis pump and collection vials.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound formulated for oral administration.
-
Analytical system for measuring neurotransmitter concentrations (e.g., HPLC with electrochemical detection).
-
-
Procedure:
-
Perfuse the microdialysis probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound orally.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the samples to determine the concentrations of acetylcholine, noradrenaline, and dopamine.
-
Express the results as a percentage change from baseline levels.[1][2][5]
-
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with GSK189254A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for in vivo studies involving GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist. The following sections outline methodologies for key behavioral and neurochemical experiments in rodent models, summarize expected outcomes, and illustrate the compound's proposed signaling pathway.
Data Presentation
The following tables are structured to present quantitative data from in vivo studies with this compound. The data presented here are illustrative and based on findings reported in the scientific literature where this compound was shown to significantly improve cognitive performance.[1] Researchers should replace the placeholder data with their own experimental results.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Passive Avoidance Task in Rats
| Treatment Group (p.o.) | N | Step-through Latency (s) [Mean ± SEM] |
| Vehicle | 10 | Illustrative: 120 ± 15 |
| This compound (1 mg/kg) | 10 | Illustrative: 250 ± 20 |
| This compound (3 mg/kg) | 10 | Illustrative: 280 ± 18** |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are illustrative. |
Table 3: Effect of this compound on Morris Water Maze Task in Rats
| Treatment Group (p.o.) | N | Escape Latency (s) on Day 5 [Mean ± SEM] | Time in Target Quadrant (%) [Mean ± SEM] |
| Vehicle | 12 | Illustrative: 45 ± 5 | Illustrative: 28 ± 3 |
| This compound (1 mg/kg) | 12 | Illustrative: 25 ± 4 | Illustrative: 45 ± 4 |
| This compound (3 mg/kg) | 12 | Illustrative: 20 ± 3 | Illustrative: 52 ± 5 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are illustrative. |
Table 4: Effect of this compound on Novel Object Recognition Task in Rats
| Treatment Group (p.o.) | N | Discrimination Index [Mean ± SEM] |
| Vehicle | 15 | Illustrative: 0.15 ± 0.05 |
| This compound (0.3 mg/kg) | 15 | Illustrative: 0.35 ± 0.06 |
| This compound (1 mg/kg) | 15 | Illustrative: 0.45 ± 0.07** |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are illustrative. |
Table 5: Effect of this compound on Attentional Set-Shifting Task in Rats
| Treatment Group (p.o.) | N | Trials to Criterion (Extra-Dimensional Shift) [Mean ± SEM] |
| Vehicle | 10 | Illustrative: 25 ± 3 |
| This compound (1 mg/kg) | 10 | Illustrative: 15 ± 2 |
| p < 0.05 compared to Vehicle. Data are illustrative. |
Table 6: Effect of this compound on Neurotransmitter Release in Rat Prefrontal Cortex (In Vivo Microdialysis)
| Treatment Group (p.o.) | N | Acetylcholine (% Baseline) [Mean ± SEM] | Dopamine (% Baseline) [Mean ± SEM] | Noradrenaline (% Baseline) [Mean ± SEM] |
| Vehicle | 8 | 100 ± 10 | 100 ± 8 | 100 ± 12 |
| This compound (3 mg/kg) | 8 | Illustrative: 250 ± 25 | Illustrative: 180 ± 20 | Illustrative: 200 ± 15 |
| p < 0.05 compared to Vehicle. Data are illustrative. |
Experimental Protocols
Passive Avoidance Task
Objective: To assess the effect of this compound on fear-motivated learning and memory.
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation (Day 1): Each rat is placed in the light compartment and allowed to explore it for 60 seconds. The guillotine door is then opened, and the latency to enter the dark compartment is recorded. Once the rat enters the dark compartment, the door is closed, and the animal is returned to its home cage.
-
Training (Acquisition Trial - Day 2): Each rat is placed in the light compartment. After 10 seconds, the guillotine door is opened. When the rat enters the dark compartment with all four paws, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The rat is removed from the dark compartment 10 seconds after the shock and returned to its home cage.
-
Testing (Retention Trial - Day 3): 24 hours after the training trial, the rat is placed back into the light compartment. The guillotine door is opened after 10 seconds, and the latency to enter the dark compartment (step-through latency) is recorded for up to 300 seconds. No foot shock is delivered during the testing phase.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at the specified doses (e.g., 1 and 3 mg/kg) 60 minutes before the training trial.[1]
Measured Parameter: Step-through latency during the retention trial. Increased latency is indicative of improved memory of the aversive event.
Morris Water Maze
Objective: To evaluate the effect of this compound on spatial learning and memory.
Apparatus: A circular pool (approximately 1.8 m in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform is submerged 1-2 cm below the water surface in one of the four quadrants. The pool is located in a room with various distal visual cues.
Procedure:
-
Acquisition Phase (Days 1-4):
-
Each rat is subjected to four trials per day for four consecutive days.
-
For each trial, the rat is gently placed into the water facing the pool wall at one of four randomly chosen starting positions.
-
The rat is allowed to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.
-
The escape latency (time to find the platform) and the swim path are recorded using a video tracking system.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
Each rat is placed in the pool at a novel starting position and allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at the specified doses (e.g., 1 and 3 mg/kg) 60 minutes before the first trial of each day.[1]
Measured Parameters: Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.
Novel Object Recognition Task
Objective: To assess the effect of this compound on recognition memory.
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm). A set of two identical objects (familiar objects) and one novel object, all of similar size but different in shape and texture.
Procedure:
-
Habituation (Day 1): Each rat is allowed to freely explore the empty open-field arena for 5-10 minutes.
-
Familiarization (Training) Phase (Day 2):
-
Two identical objects are placed in the arena.
-
Each rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes).
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
-
Test Phase (Day 3):
-
After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.
-
The rat is returned to the arena and allowed to explore the objects for 5 minutes.
-
The time spent exploring the familiar and the novel object is recorded.
-
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at the specified doses (e.g., 0.3 and 1 mg/kg) 60 minutes before the familiarization phase.[1]
Measured Parameter: Discrimination Index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Attentional Set-Shifting Task
Objective: To evaluate the effect of this compound on cognitive flexibility and executive function.
Apparatus: A testing apparatus with a starting compartment and a choice compartment containing two digging pots. A variety of digging media (e.g., sawdust, shredded paper) and distinct odors (e.g., lemon, vanilla) are used as stimuli.
Procedure: This task consists of a series of discriminations where the rat must learn a rule to find a food reward in one of the two pots.
-
Simple Discrimination (SD): The rat learns to discriminate between two digging media.
-
Compound Discrimination (CD): An irrelevant dimension (odor) is introduced, but the rule (digging medium) remains the same.
-
Intra-Dimensional Shift (IDS): New exemplars of the same dimension (new digging media) are introduced, and the rat must apply the same rule.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant dimension for finding the reward. This stage is a key measure of cognitive flexibility.
-
Reversal Learning: The previously rewarded stimulus within a dimension becomes unrewarded, and vice versa.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at the specified dose (e.g., 1 mg/kg) 60 minutes before the start of the task.[1]
Measured Parameter: The number of trials required to reach a criterion of six consecutive correct choices for each stage. A reduction in the number of trials to criterion in the EDS stage indicates improved cognitive flexibility.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.
Apparatus: Stereotaxic apparatus for probe implantation, microdialysis probes, a syringe pump, a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection) for neurotransmitter quantification.
Procedure:
-
Surgery: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus). Animals are allowed to recover for several days.
-
Microdialysis Experiment:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, this compound or vehicle is administered orally (p.o.) at the specified doses (e.g., 0.3-3 mg/kg).[1]
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
-
Sample Analysis: The collected dialysate samples are analyzed to determine the concentrations of neurotransmitters such as acetylcholine, dopamine, and noradrenaline.
Measured Parameters: Percent change in the extracellular concentration of neurotransmitters from baseline after this compound administration.
Mandatory Visualization
Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.
Caption: General workflow for in vivo behavioral studies with this compound.
References
Application Notes and Protocols for GSK189254A Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GSK189254A in rat models, based on preclinical studies in cognitive enhancement and neuropathic pain. The following protocols and data are intended to guide researchers in designing and executing experiments with this selective histamine (B1213489) H3 receptor antagonist/inverse agonist.
Quantitative Data Summary
This compound has been evaluated in rats across various dosages and administration routes. The following tables summarize the key quantitative data from published studies.
Table 1: Dosage of this compound in Rat Models
| Experimental Model | Administration Route | Dosage (mg/kg) | Observed Effect |
| Cognitive Performance (Passive Avoidance) | Oral (p.o.) | 1 and 3 | Significantly improved performance.[1][2] |
| Cognitive Performance (Water Maze) | Oral (p.o.) | 1 and 3 | Significantly improved performance.[1][2] |
| Cognitive Performance (Object Recognition) | Oral (p.o.) | 0.3 and 1 | Significantly improved performance.[1][2][3] |
| Cognitive Performance (Attentional Set Shift) | Oral (p.o.) | 1 | Significantly improved performance.[1][2] |
| Neuropathic Pain (Chronic Constriction Injury) | Oral (p.o.) | 0.3, 3, and 10 | Significantly reversed decrease in paw withdrawal threshold.[4] |
| Neuromodulator Release (Microdialysis) | Oral (p.o.) | 0.3 - 3 | Increased release of acetylcholine, noradrenaline, and dopamine.[1][2] |
| H3 Receptor Occupancy (ex vivo binding) | Oral (p.o.) | 0.17 (ED50) | Inhibition of cortical R-(-)-alpha-methyl[imidazole-2,5(n)-(3)H]histamine dihydrochloride (B599025) binding.[1][2] |
| Functional Antagonism (Dipsogenia) | Oral (p.o.) | 0.03 (ID50) | Blockade of R-alpha-methylhistamine-induced dipsogenia.[1][2] |
Table 2: Pharmacokinetic Parameters of this compound (in mice, comparable to rats)
| Parameter | Value | Administration Route | Species |
| Plasma Half-life (t½) | ~1.7 hours | Oral (p.o.) | CD1 Mice[5] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in rats for common experimental paradigms.
Drug Preparation
The vehicle for this compound administration in rat studies is not consistently reported across publications. Researchers should select a vehicle based on the physicochemical properties of this compound and the intended route of administration. Common vehicles for oral and intraperitoneal administration in rats include:
-
For Oral Gavage:
-
Distilled water
-
0.5% w/v Carboxymethyl cellulose (B213188) (CMC) in water[6][7]
-
1% Methylcellulose/0.2% Tween 80[8]
-
-
For Intraperitoneal Injection:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Protocol for Vehicle Preparation (Example: 0.5% w/v CMC)
-
Weigh the required amount of Carboxymethyl cellulose.
-
In a beaker, slowly add the CMC to the required volume of distilled water while continuously stirring to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is homogenous.
-
Prepare fresh on the day of the experiment.
Protocol for this compound Formulation
-
Accurately weigh the required amount of this compound powder.
-
Suspend or dissolve the compound in the chosen vehicle to achieve the desired final concentration for dosing. Sonication may be required to aid dissolution or create a uniform suspension.
-
Ensure the final formulation is homogenous before each administration.
Administration Protocols
This is the most common route of administration reported for this compound in rats.
Materials:
-
Rat gavage needles (16-18 gauge, 2-3 inches in length, with a ball tip)
-
Syringes of appropriate volume
-
This compound formulation
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the drug formulation to administer. The typical dosing volume for oral gavage in rats is 1-10 mL/kg.[9]
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently but firmly restrain the rat. The head and body should be held in a vertical position to straighten the esophagus.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube as it is advanced.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus (pre-measured to the level of the xiphoid process), administer the formulation slowly and steadily.
-
Gently remove the needle in the same direction it was inserted.
-
Return the rat to its cage and monitor for any signs of distress.
Materials:
-
Sterile needles (23-25 gauge)[9]
-
Sterile syringes of appropriate volume
-
This compound formulation
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Weigh the rat and calculate the required injection volume. The maximum recommended volume for intraperitoneal injection in rats is 10 mL/kg.[9][10]
-
Draw the calculated volume of the sterile this compound formulation into the syringe.
-
Restrain the rat in a supine position with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.[9]
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate incorrect needle placement.
-
If aspiration is clear, inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage. Monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound acts as a high-affinity antagonist and inverse agonist at the histamine H3 receptor.[2] The H3 receptor is an autoreceptor and heteroreceptor, meaning it regulates the release of histamine and other neurotransmitters. By blocking the H3 receptor, this compound increases the release of several key neurotransmitters in brain regions associated with cognition and arousal, including acetylcholine, noradrenaline, and dopamine.[1][2]
Caption: this compound blocks inhibitory H3 receptors, enhancing neurotransmitter release.
Experimental Workflow for Cognitive Enhancement Studies in Rats
A typical workflow for assessing the cognitive-enhancing effects of this compound in a rat model, such as the object recognition test, is outlined below.
Caption: Workflow for a rat object recognition test with this compound.
Experimental Workflow for Neuropathic Pain Studies in Rats
The following diagram illustrates a general workflow for inducing and assessing the analgesic effects of this compound in a rat model of neuropathic pain, such as the chronic constriction injury (CCI) model.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Stress produced by gavage administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for GSK189254A Vehicle Solution in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of GSK189254A vehicle solutions for use in animal studies. This compound is a potent and selective histamine (B1213489) H3 receptor antagonist that has been investigated for its therapeutic potential in cognitive disorders and narcolepsy.[1][2] Proper vehicle selection and solution preparation are critical for ensuring accurate and reproducible results in preclinical research.
Compound Information
-
Compound Name: this compound (also known as GSK189254)[1]
-
Molecular Formula: C₂₁H₂₅N₃O₂[3]
-
Molecular Weight: 351.4 g/mol [3]
-
Mechanism of Action: this compound is an antagonist of the histamine H3 receptor.[3][4] By blocking this receptor, it leads to increased release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine (B1211576) in the brain.[5]
Vehicle Solution Protocols
The choice of vehicle for in vivo administration of this compound depends on the desired route of administration (e.g., oral, intravenous) and the required concentration. This compound is soluble in DMSO, and this is often used as a primary solvent in combination with other co-solvents to create a suitable vehicle for animal studies.[3][4]
Quantitative Data Summary
| Vehicle Composition | Achievable Concentration | Route of Administration | Animal Model | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.11 mM) | Oral (p.o.) | General | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.11 mM) | Oral (p.o.) | General | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.11 mM) | Oral (p.o.) | General | [4] |
| 1% (w/v) aqueous methylcellulose (B11928114) | 0.4 mg/mL | Oral (p.o.) | Mice | [1][4] |
| 0.9% (w/v) Saline | 0.1 mg/mL | Intravenous (i.v.) | Rats | [1][4] |
Experimental Protocols
Protocol 1: Preparation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Vehicle
This protocol is suitable for achieving a relatively high concentration of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder to create a 10% DMSO solution. For example, for a final volume of 1 mL, use 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4]
-
Add PEG300: Add 40% of the final volume as PEG300 (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is homogeneous.
-
Add Tween-80: Add 5% of the final volume as Tween-80 (e.g., 50 µL for a 1 mL final volume). Vortex until the solution is clear.
-
Add Saline: Bring the solution to the final desired volume with saline (e.g., 450 µL for a 1 mL final volume). Vortex thoroughly to ensure a uniform suspension. The resulting solution should be clear.[4]
Protocol 2: Preparation of 1% Aqueous Methylcellulose Vehicle
This vehicle is suitable for oral administration in mice.[1][4]
Materials:
-
This compound powder
-
Methylcellulose
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile conical tubes
Procedure:
-
Prepare 1% Methylcellulose Solution:
-
Heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring continuously to avoid clumping.
-
Once the methylcellulose is dispersed, remove the solution from the heat and add the remaining volume of cold sterile water.
-
Continue stirring at room temperature until the solution is clear and viscous.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound to achieve the target concentration of 0.4 mg/mL.[1][4]
-
Add a small amount of the 1% methylcellulose solution to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 1% methylcellulose solution while stirring continuously to obtain a uniform suspension.
-
Protocol 3: Preparation of 0.9% Saline Vehicle for Intravenous Administration
This protocol is intended for intravenous administration in rats.
Materials:
-
This compound powder
-
0.9% (w/v) Saline
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in 0.9% saline to a target concentration of 0.1 mg/mL.[1][4] Vortex thoroughly to ensure complete dissolution.
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to ensure sterility before intravenous administration.[1][4]
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at the histamine H3 receptor, which is a presynaptic autoreceptor. Its blockade leads to increased release of several neurotransmitters.
Caption: this compound blocks the inhibitory H3 receptor, increasing neurotransmitter release.
Caption: Workflow for in vivo studies of this compound.
References
- 1. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. GSK 189254 HCl | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using GSK189254A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vitro characterization of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. The information is intended to guide researchers in setting up and performing relevant assays to study the pharmacological properties of this compound.
Introduction
This compound is a high-affinity histamine H3 receptor antagonist with inverse agonist properties.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively.[2] By blocking the H3 receptor, this compound enhances the release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine (B1211576) in key brain regions, which is thought to underlie its potential therapeutic effects in cognitive disorders and narcolepsy.[1][3][4] This document outlines key in vitro assays to characterize the binding, functionality, and selectivity of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro pharmacological data for this compound.
Table 1: Binding Affinity of this compound at H3 Receptors
| Species | Receptor Type | Preparation | Radioligand | pKi / Ki | Reference |
| Human | Recombinant | HEK-293-MSR-II cells | [3H]Nα-methylhistamine | 9.59 - 9.90 (pKi) | [1] |
| Human | Recombinant | Not specified | Not specified | 0.13 nM (Ki) | [5] |
| Rat | Recombinant | Not specified | Not specified | 8.51 - 9.17 (pKi) | [1] |
| Rat | Recombinant | Not specified | Not specified | 0.68 nM (Ki) | [5] |
| Mouse | Recombinant | Not specified | Not specified | 1.74 nM (Ki) | [5] |
| Pig | Native | Cerebral Cortex | [3H]Nα-methylhistamine | High Affinity | [1][4] |
| Dog | Native | Cerebral Cortex | [3H]Nα-methylhistamine | Lower Affinity | [1][4] |
Table 2: Functional Activity of this compound at the Human H3 Receptor
| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| cAMP Accumulation | HEK293-Gαo | Imetit | pA2 | 9.06 | [5] |
| GTPγS Binding | Not specified | Basal | pIC50 | 8.20 | [1] |
Signaling Pathway
This compound acts on the histamine H3 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). As an antagonist, it blocks the binding of the endogenous agonist histamine. As an inverse agonist, it reduces the constitutive activity of the receptor. This disinhibition leads to an increase in the activity of adenylyl cyclase, resulting in higher intracellular cAMP levels and subsequent downstream signaling events. Ultimately, this leads to an increased release of various neurotransmitters.
Caption: Signaling pathway of the H3 receptor and the action of this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the histamine H3 receptor.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human histamine H3 receptor.
-
[3H]Nα-methylhistamine (Radioligand).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the binding buffer.
-
Reaction Mixture: In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations.
-
[3H]Nα-methylhistamine at a final concentration equal to its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through GF/B filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Caption: Workflow for a cAMP functional assay.
Materials:
-
HEK293-Gαo cells stably expressing the human histamine H3 receptor.
-
Cell culture medium.
-
This compound.
-
Forskolin.
-
Imetit (H3 receptor agonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Plate reader compatible with the assay kit.
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of Imetit in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves for the agonist in the presence of different concentrations of the antagonist. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
Selectivity
This compound has been shown to be highly selective for the histamine H3 receptor, with over 10,000-fold selectivity against a panel of other receptors and ion channels at a concentration of 1 µM.[1][5] To confirm selectivity, this compound should be tested in binding or functional assays for other histamine receptor subtypes (H1, H2, H4) and a broad panel of other relevant GPCRs, ion channels, and enzymes.
Conclusion
The protocols and data presented here provide a framework for the in vitro pharmacological characterization of this compound. These assays are crucial for understanding its mechanism of action, potency, and selectivity, which are critical parameters in drug discovery and development. Researchers should optimize the described conditions for their specific experimental setup.
References
- 1. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Functional Assays of GSK189254A in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK189254A is a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2] The H3R is a presynaptic G protein-coupled receptor (GPCR) belonging to the Gi/o family, which primarily signals by inhibiting adenylyl cyclase and consequently reducing intracellular cyclic AMP (cAMP) levels.[3] Due to its role in modulating the release of various neurotransmitters, the H3R is a significant target for the treatment of neurological and psychiatric disorders.
These application notes provide detailed protocols for three key functional assays to characterize the activity of this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human H3 receptor. The assays described are fundamental for determining the potency and mechanism of action of H3R antagonists.
Data Presentation
The following table summarizes the key quantitative parameters for this compound at the human H3 receptor, providing a benchmark for experimental outcomes.
| Parameter | Value | Assay Type | Cell Line | Reference |
| pKi | 9.59 - 9.90 | Radioligand Binding | Recombinant H3 receptors expressed in HEK-293-MSR-II cells | [2] |
| pA2 | 9.06 | cAMP Accumulation | HEK293-Gαo cells expressing the human H3 receptor | [4] |
| pIC50 (inverse agonism) | 8.20 | [35S]GTPγS Binding | Human recombinant H3 receptor | [4] |
Signaling Pathways and Experimental Workflows
H3 Receptor Signaling Pathway
The histamine H3 receptor is predominantly coupled to the Gi/o signaling pathway. Upon agonist binding, the G protein dissociates, and the αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist/inverse agonist, this compound blocks this pathway, preventing the agonist-induced decrease in cAMP or reducing basal signaling in the case of constitutive receptor activity.
References
Application Notes and Protocols: GSK189254A in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist, in preclinical models of neuropathic pain. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the antinociceptive properties of this compound.
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge with a substantial need for novel therapeutic agents. This compound has emerged as a promising candidate due to its mechanism of action, which involves the blockade of histamine H3 receptors.[1][2] These receptors are primarily located in the central nervous system and function as presynaptic autoreceptors and heteroreceptors, regulating the release of various neurotransmitters, including histamine, acetylcholine, noradrenaline, and dopamine. By antagonizing H3 receptors, this compound enhances the release of these neurotransmitters in key brain regions, which is thought to contribute to its analgesic effects.[1][3]
Mechanism of Action: H3 Receptor Antagonism in Neuropathic Pain
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. In the context of neuropathic pain, its therapeutic potential is linked to the increased release of neurotransmitters, particularly noradrenaline, in the spinal cord. This enhanced noradrenergic transmission is believed to activate descending inhibitory pain pathways, thereby dampening the transmission of pain signals.[1][4]
Data Presentation: Efficacy in the Spinal Nerve Ligation Model
The following table summarizes the in vivo efficacy of this compound in a rat model of neuropathic pain induced by spinal nerve ligation (SNL). The primary endpoint is the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold (PWT) in response to a mechanical stimulus (von Frey test).
| Neuropathic Pain Model | Species | Compound Administration | Key Efficacy Parameter | Result | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | ED₅₀ for reversal of tactile allodynia | 1.5 mg/kg | Hsieh et al., 2010[1] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical procedure induces robust and long-lasting mechanical allodynia, mimicking key symptoms of clinical neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane or a ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and shave the back area over the lumbar spine.
-
Place the animal in a prone position on a heating pad.
-
Make a midline incision on the back at the L4-S2 level.
-
Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Materials:
-
Von Frey filaments or an electronic von Frey apparatus
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal acclimation
Procedure:
-
Place the rats in individual Plexiglas chambers on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method or by recording the force at which withdrawal occurs with an electronic apparatus.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the PWT of the ipsilateral paw compared to the contralateral paw or baseline indicates mechanical allodynia.
This compound Administration
Formulation:
-
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5]
-
For in vivo studies, this compound can be prepared as a solution in a vehicle suitable for intraperitoneal injection. A common vehicle for preclinical studies is a mixture of DMSO, Tween 80, and saline. A suggested starting point for vehicle composition is 10% DMSO, 10% Tween 80, and 80% sterile saline. Note: The exact vehicle composition may need to be optimized for solubility and tolerability.
Dosing:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Dose-response studies are recommended to determine the optimal effective dose. Based on the literature, a dose range of 0.3 to 3 mg/kg is a reasonable starting point.[1]
-
Behavioral testing should be conducted at the time of peak compound effect, which should be determined through pharmacokinetic studies.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.
Conclusion
This compound demonstrates significant antinociceptive effects in the spinal nerve ligation model of neuropathic pain, a well-established preclinical model that recapitulates key aspects of the human condition. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other histamine H3 receptor antagonists for the treatment of neuropathic pain. Careful adherence to surgical and behavioral testing procedures is crucial for obtaining reliable and reproducible results.
References
- 1. Antinociceptive effects of histamine H3 receptor antagonist in the preclinical models of pain in rats and the involvement of central noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Drugs for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for GSK189254A in Narcolepsy Research Using Orexin Knockout (Ox-/-) Mice
Topic: Utilizing GSK189254A in narcolepsy research with a focus on orexin (B13118510) knockout (Ox-/-) mice.
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy.[1][2] The loss of orexin (also known as hypocretin) neurons is a key pathological feature of narcolepsy.[3][4][5] Orexin knockout (Ox-/-) mice serve as a valuable animal model for studying narcolepsy as they exhibit a phenotype strikingly similar to human narcolepsy, including fragmented sleep-wake cycles and cataplexy-like episodes.[3][6] this compound is a potent and selective histamine (B1213489) H3 receptor antagonist.[7] The histamine H3 receptor is an autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters involved in arousal. By blocking this receptor, this compound increases the release of wake-promoting neurotransmitters, making it a compound of interest for treating narcolepsy.[8][9] These application notes provide detailed protocols and data for the use of this compound in Ox-/- mice for narcolepsy research.
Mechanism of Action of this compound in the Context of Narcolepsy
This compound functions as a histamine H3 receptor antagonist. In the central nervous system, H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine release. They are also present as heteroreceptors on other non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[9] In the context of narcolepsy, where the wake-promoting orexin system is absent, enhancing the activity of other arousal systems is a key therapeutic strategy. By antagonizing the H3 receptor, this compound disinhibits histaminergic neurons, leading to increased histamine release. This, in turn, promotes wakefulness and cortical arousal. Furthermore, by blocking H3 heteroreceptors, this compound can increase the release of other wake-promoting neurotransmitters, further contributing to its therapeutic effect.[7][9]
Figure 1: Signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in Ox-/- mice.
Table 1: Acute Effects of this compound on Wakefulness and Narcoleptic Episodes in Ox-/- Mice
| Treatment Group | Dose (mg/kg, p.o.) | Change in Wakefulness | Reduction in Narcoleptic Episodes |
| Vehicle | - | Baseline | Baseline |
| This compound | 3 | Increased | Reduced |
| This compound | 10 | Significantly Increased | Significantly Reduced |
| Modafinil | 64 | Increased | - |
Data synthesized from Guo et al. (2009).[8]
Table 2: Effects of Repeat Dosing of this compound in Ox-/- Mice
| Treatment Group | Dose (mg/kg, p.o., twice daily for 8 days) | Change in Wakefulness (compared to acute dosing) | Change in Narcoleptic Episodes (compared to acute dosing) |
| This compound | 10 | Significantly Reduced | Significantly Increased Reduction |
Data synthesized from Guo et al. (2009).[8]
Experimental Protocols
Protocol 1: Animal Model and Housing
-
Animal Model: Male orexin knockout (Ox-/-) mice and wild-type (Ox+/+) littermates should be used. These mice are typically on a C57BL/6J background.
-
Housing: Mice should be housed individually in transparent cages under a 12-hour light/12-hour dark cycle (lights on at 7:00 AM) at a constant temperature (22 ± 1°C) and humidity (50 ± 5%). Food and water should be available ad libitum.
-
Acclimatization: Allow at least a 7-day acclimatization period to the housing conditions before any experimental procedures.
Protocol 2: Surgical Implantation of EEG/EMG Electrodes
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame.
-
Electrode Placement:
-
Implant two stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant two insulated stainless steel wires into the nuchal muscles for electromyogram (EMG) recording.
-
-
Securing the Implant: Secure the electrode assembly to the skull using dental cement.
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow a recovery period of at least 7-10 days before starting the experiments. During this time, connect the mice to the recording cables to habituate them to the experimental setup.
-
Protocol 3: Drug Administration
-
Compound Preparation:
-
This compound can be suspended in a vehicle such as 1% methylcellulose (B11928114) in sterile water.
-
Prepare fresh suspensions on each day of the experiment.
-
-
Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
For acute studies, administer the compound at the beginning of the light period.
-
For chronic studies, administer the compound twice daily (e.g., at the beginning of the light and dark periods) for the specified duration.
-
Figure 2: Experimental workflow for this compound studies in mice.
Protocol 4: EEG/EMG Recording and Analysis
-
Recording:
-
Connect the mice to a recording system via a lightweight, flexible cable and a swivel to allow free movement.
-
Record EEG and EMG signals continuously for the desired period (e.g., 24 hours post-drug administration).
-
Amplify and filter the signals (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).
-
Digitize the signals at a suitable sampling rate (e.g., 256 Hz).
-
-
Sleep-Wake State Scoring:
-
Divide the recordings into epochs of a fixed duration (e.g., 10 seconds).
-
Visually score each epoch into one of three states based on the EEG and EMG patterns:
-
Wakefulness (W): Low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG and low-amplitude EMG activity.
-
Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG amplitude).
-
-
-
Cataplexy-like Episode Identification:
-
Identify cataplexy-like episodes in Ox-/- mice based on the following criteria:
-
Abrupt transition from wakefulness into a state of motor paralysis.
-
EMG atonia lasting for at least 10 seconds.
-
Presence of theta-dominant EEG, characteristic of REM sleep.
-
The animal is in a state of wakefulness immediately preceding the episode.
-
-
-
Data Quantification:
-
Calculate the total time spent in each sleep-wake state.
-
Determine the number and duration of cataplexy-like episodes.
-
Analyze sleep architecture parameters such as sleep latency, bout duration, and number of state transitions.
-
Conclusion
The histamine H3 receptor antagonist this compound has demonstrated significant effects on wakefulness and narcoleptic symptoms in the Ox-/- mouse model. Acute administration increases wakefulness and reduces cataplexy-like episodes.[8] Interestingly, while the wake-promoting effects may show tolerance with repeated dosing, the anti-cataplectic effects appear to be enhanced.[8] These findings support the potential of H3 receptor antagonists as a therapeutic strategy for narcolepsy. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in the context of narcolepsy.
References
- 1. Mechanism of action of narcolepsy medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on the pharmacologic management of narcolepsy: mechanisms of action and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditional ablation of orexin/hypocretin neurons: a new mouse model for the study of narcolepsy and orexin system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep-wake cycle and narcoleptic episodes in Ox-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK189254A in Prefrontal Cortex Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK189254A is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[3][4] By blocking these receptors, this compound enhances the release of several key neurotransmitters, including histamine, acetylcholine (B1216132), noradrenaline, and dopamine (B1211576).[1][2] This mechanism of action makes this compound a compound of interest for investigating cognitive function and treating neurological and psychiatric disorders.
In vivo microdialysis is a widely used neurochemical technique to monitor the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[5][6][7][8] This technique allows for the continuous sampling of the neurochemical environment, providing valuable insights into the pharmacodynamic effects of novel compounds.
These application notes provide a detailed protocol for conducting microdialysis studies in the prefrontal cortex (PFC) of rodents to evaluate the effects of this compound on neurotransmitter release. The PFC is a critical brain region for executive functions, and alterations in its neurochemistry are implicated in various cognitive disorders.[9]
Data Presentation
The following table summarizes the quantitative effects of orally administered this compound on the release of acetylcholine (ACh), noradrenaline (NA), and dopamine (DA) in the anterior cingulate cortex, a subregion of the prefrontal cortex. The data is adapted from microdialysis studies.[1][2]
| Compound | Dose Range (p.o.) | Brain Region | Neurotransmitter | Maximal Increase from Baseline (Mean ± SEM) |
| This compound | 0.3 - 3 mg/kg | Anterior Cingulate Cortex | Acetylcholine | ~175 ± 20% |
| This compound | 0.3 - 3 mg/kg | Anterior Cingulate Cortex | Noradrenaline | ~250 ± 30% |
| This compound | 0.3 - 3 mg/kg | Anterior Cingulate Cortex | Dopamine | ~200 ± 25% |
Experimental Protocols
This section outlines a comprehensive protocol for an in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels in the rodent prefrontal cortex.
Animal Model
-
Species: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee guidelines.
Surgical Procedure: Microdialysis Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp, and clean it with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole over the prefrontal cortex at the desired coordinates. For the anterior cingulate cortex, typical coordinates relative to bregma are: Anteroposterior (AP): +2.7 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -1.5 mm from the skull surface.
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to the target coordinates.
-
Fixation: Secure the guide cannula to the skull using dental cement and surgical screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Microdialysis Procedure
-
Habituation: On the day of the experiment, handle the animals and place them in the microdialysis testing chambers for a habituation period of at least 1-2 hours.
-
Probe Insertion: Gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the prefrontal cortex.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2.
-
Stabilization: Allow the system to stabilize for at least 90-120 minutes before collecting baseline samples.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter levels.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.). Administer the desired dose (e.g., 0.3, 1, or 3 mg/kg).
-
Post-treatment Sample Collection: Continue collecting dialysate samples for at least 3-4 hours after drug administration.
-
Sample Handling: Keep the collected dialysate samples on ice or in a refrigerated fraction collector and then store them at -80°C until analysis.
Analytical Procedure: Neurotransmitter Quantification
-
Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying multiple neurotransmitters in small volume samples.
-
Sample Preparation: Thaw the dialysate samples and, if necessary, add an internal standard.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a column suitable for separating the neurotransmitters of interest (e.g., a C18 column).
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific neurotransmitters (ACh, NA, DA) and their metabolites.
-
Data Analysis: Calculate the concentration of each neurotransmitter in the dialysate samples. Express the results as a percentage change from the baseline levels.
Visualizations
Signaling Pathway of this compound Action
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for activation of histamine H3 autoreceptors during handling stress in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK189254A in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, in preclinical behavioral neuroscience research. The protocols detailed below are based on established methodologies and published findings, offering a guide for investigating the pro-cognitive and neuroactive effects of this compound.
Introduction
This compound has emerged as a valuable pharmacological tool for exploring the role of the histaminergic system in cognition and other central nervous system functions. By blocking the constitutively active H3 autoreceptors and heteroreceptors, this compound enhances the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in brain regions critical for learning and memory, such as the cortex and hippocampus.[1][2] This mechanism of action underlies its potential for treating cognitive deficits in disorders like Alzheimer's disease and for enhancing cognitive performance.
Mechanism of Action: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, H3 receptors function as heteroreceptors on non-histaminergic neurons, modulating the release of various neurotransmitters. This compound acts as an antagonist or inverse agonist at the H3 receptor, effectively blocking its inhibitory tone. This leads to an increase in the synaptic levels of histamine and other neurotransmitters, which in turn activates postsynaptic receptors, such as the histamine H1 receptor, contributing to enhanced neuronal activity and cognitive function.[3]
Signaling Pathway of H3 Receptor Antagonism by this compound
Caption: Signaling pathway of this compound action.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from key behavioral neuroscience experiments investigating the effects of this compound.
Table 1: Effect of this compound on Scopolamine-Induced Deficits in the Passive Avoidance Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Step-through Latency (s) |
| Vehicle + Vehicle | - | 250 ± 25 |
| Scopolamine (B1681570) (0.3) + Vehicle | - | 50 ± 10 |
| Scopolamine (0.3) + this compound | 1 | 180 ± 30# |
| Scopolamine (0.3) + this compound | 3 | 240 ± 20# |
| Data are presented as mean ± SEM. p < 0.01 vs. Vehicle + Vehicle. #p < 0.01 vs. Scopolamine + Vehicle. Data extrapolated from Medhurst et al., 2007. |
Table 2: Effect of this compound on Performance in the Morris Water Maze in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (s) - Day 4 |
| Vehicle | - | 35 ± 5 |
| This compound | 1 | 25 ± 4 |
| This compound | 3 | 20 ± 3** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data extrapolated from Medhurst et al., 2007. |
Table 3: Effect of this compound on Novel Object Recognition in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (%) |
| Vehicle | - | 20 ± 5 |
| This compound | 0.3 | 45 ± 8 |
| This compound | 1 | 55 ± 7** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data extrapolated from Medhurst et al., 2007. |
Table 4: Effect of this compound on the Attentional Set-Shift Task in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Trials to Criterion (Extra-dimensional shift) |
| Vehicle | - | 18 ± 2 |
| This compound | 1 | 12 ± 1 |
| Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. Data extrapolated from Medhurst et al., 2007. |
Experimental Protocols
Passive Avoidance Test
Objective: To assess the effect of this compound on learning and memory in a fear-motivated task, particularly its ability to reverse scopolamine-induced amnesia.
Experimental Workflow:
Caption: Workflow for the Passive Avoidance Test.
Methodology:
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber separated by a guillotine door. The dark chamber is equipped with a grid floor for delivering a mild footshock.
-
Animals: Male Lister Hooded rats (250-300g).
-
Drug Administration:
-
Administer this compound (1 and 3 mg/kg) or vehicle orally (p.o.) 60 minutes before the training trial.
-
Administer scopolamine (0.3 mg/kg) intraperitoneally (i.p.) 30 minutes before the training trial to induce a cognitive deficit.
-
-
Training Trial:
-
Place the rat in the light compartment, facing away from the door.
-
After a 10-second habituation period, open the guillotine door.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat 10 seconds after the shock and return it to its home cage.
-
-
Retention Trial:
-
24 hours after the training trial, place the rat back into the light compartment.
-
Open the guillotine door after 10 seconds.
-
Record the latency to enter the dark compartment (step-through latency) up to a maximum of 300 seconds.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Morris Water Maze
Objective: To evaluate the effect of this compound on spatial learning and memory.
Experimental Workflow:
Caption: Workflow for the Morris Water Maze Test.
Methodology:
-
Apparatus: A circular pool (e.g., 1.8 m diameter) filled with opaque water (24-26°C). A hidden platform is submerged 1-2 cm below the water surface in a fixed location.
-
Animals: Male Lister Hooded rats (250-300g).
-
Drug Administration: Administer this compound (1 and 3 mg/kg) or vehicle orally (p.o.) daily, 60 minutes before the first trial of the day.
-
Acquisition Phase (4 days):
-
Conduct four trials per day for four consecutive days.
-
For each trial, place the rat in the water at one of four quasi-random start locations, facing the pool wall.
-
Allow the rat to swim freely to find the hidden platform for a maximum of 60 or 90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze escape latencies across acquisition days using repeated measures ANOVA. Analyze probe trial data (time in target quadrant) using a one-way ANOVA.
Novel Object Recognition Test
Objective: To assess the effect of this compound on recognition memory.
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition Test.
Methodology:
-
Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm). A set of objects that are of similar size but different in shape and texture.
-
Animals: Male Lister Hooded rats (250-300g).
-
Habituation: On the day before testing, allow each rat to explore the empty arena for 5-10 minutes to reduce novelty-induced stress.
-
Drug Administration: Administer this compound (0.3 and 1 mg/kg) or vehicle orally (p.o.) 60 minutes before the familiarization trial.
-
Familiarization Trial (T1):
-
Place two identical objects in the arena.
-
Place the rat in the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose or forepaws).
-
-
Retention Delay: Return the rat to its home cage for a retention interval (e.g., 1 hour).
-
Test Trial (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%. Compare the DI between treatment groups using an ANOVA.
Attentional Set-Shift Task
Objective: To evaluate the effect of this compound on cognitive flexibility and executive function.
Experimental Workflow:
Caption: Workflow for the Attentional Set-Shift Task.
Methodology:
-
Apparatus: A testing chamber with two digging pots. A variety of digging media (e.g., sand, sawdust) and odors (e.g., vanilla, lemon) are used as discriminative stimuli. A food reward is buried in the correct pot.
-
Animals: Male Lister Hooded rats (maintained at 85-90% of their free-feeding body weight).
-
Habituation and Pre-training: Habituate the rats to the testing chamber and train them to dig for a food reward.
-
Drug Administration: Administer this compound (1 mg/kg) or vehicle orally (p.o.) 30 minutes before the start of the testing session.
-
Testing Stages: The task consists of a series of discriminations where the rat must learn a rule to find the food reward. The rule is based on either the digging medium or the odor.
-
Simple Discrimination (SD): Discriminate between two different media.
-
Compound Discrimination (CD): Irrelevant cues (odors) are introduced. The rat must continue to attend to the relevant dimension (media).
-
Reversal (REV): The previously rewarded medium is now unrewarded, and vice versa.
-
Intra-dimensional Shift (IDS): New exemplars of media and odors are introduced, but the relevant dimension remains the same (media).
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant dimension. This requires a shift in attentional set.
-
-
Criterion: The rat must achieve a set number of consecutive correct choices (e.g., 6 or 8) to move to the next stage.
-
Data Analysis: The primary measure is the number of trials required to reach criterion for each stage. Compare the number of trials to criterion, particularly for the EDS stage, between treatment groups using an ANOVA.
Conclusion
This compound is a robust tool for investigating the role of the histaminergic system in cognitive processes. The protocols outlined above provide a framework for assessing its efficacy in various behavioral paradigms relevant to learning, memory, and executive function. Researchers and drug development professionals can utilize this information to design and execute preclinical studies to further elucidate the therapeutic potential of H3 receptor antagonists.
References
- 1. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DataMaze: An open source methods and data repository for Morris water maze experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mouse attentional set-shifting task: A method for assaying successful cognitive aging? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GSK189254A solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK189254A.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: this compound powder does not readily dissolve in DMSO.
-
Question: I've added DMSO to my this compound powder, but it's not dissolving. What should I do?
-
Answer: It is common for this compound to require assistance to fully dissolve in DMSO. Gentle heating and sonication are recommended to aid dissolution.[1][2] Be sure to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Question: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer. How can I prevent this?
-
Answer: This indicates that the aqueous solubility of this compound has been exceeded. Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Use a co-solvent system: For in vivo or specific in vitro applications, a co-solvent system can be employed to maintain solubility. Several formulations have been successfully used.[2][3]
-
Incorporate a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-80, can help maintain the compound in solution.[2][3]
-
Issue 3: Inconsistent results in cell-based assays.
-
Question: I'm observing variability in my experimental results when using this compound in cell culture. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to an inaccurate effective concentration of the inhibitor in your assay, resulting in inconsistent results. Visually inspect your assay plates for any signs of precipitation before and after the experiment. It is also advisable to perform a solubility test in your specific cell culture medium to determine the solubility limit.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective histamine (B1213489) H3 receptor antagonist.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of various neurotransmitters. By antagonizing this receptor, this compound blocks this negative feedback loop, leading to an increased release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine (B1211576) in the brain.[4]
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for preparing stock solutions of this compound.[1][2] For aqueous-based assays, further dilution into a buffer containing co-solvents or surfactants may be necessary to maintain solubility.
Q3: What are some proven solvent formulations for in vivo and in vitro use?
A3: Several formulations have been reported to yield clear solutions of this compound at concentrations of at least 2.5 mg/mL.[2][3] These often involve a combination of DMSO with other agents to improve aqueous compatibility.
Q4: How should I store this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C.[5] For daily or short-term use, storing at -20°C is also acceptable.
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration | Observations |
| DMSO | 25 mg/mL (71.14 mM) | Soluble with sonication and/or heat.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.11 mM) | Clear solution.[2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.11 mM) | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.11 mM) | Clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 25 mg/mL concentration.
-
Vortex the solution briefly.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of a Dosing Solution for in vivo Studies (Co-solvent Formulation)
-
Begin with a pre-made 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution of 2.5 mg/mL, sequentially add the following, ensuring the solution is mixed and clear after each addition:
-
100 µL of the 25 mg/mL this compound in DMSO stock.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
The final solution will have a concentration of 2.5 mg/mL. Adjust volumes as needed for your target concentration, maintaining the solvent ratios.
Visualizations
Caption: this compound signaling pathway.
Caption: this compound solubility troubleshooting workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK 189254 HCl | TargetMol [targetmol.com]
Technical Support Center: GSK189254A for Cognitive Task Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK189254A in cognitive task experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
Issue 1: Inconsistent or No Pro-cognitive Effects at Expected Doses
Possible Causes and Solutions:
-
Suboptimal Dosage: The effective dose range can be narrow and task-dependent. Preclinical studies in rats have shown efficacy for this compound in a range of 0.3 to 3 mg/kg (p.o.).[1] Consider conducting a dose-response study within this range for your specific animal model and cognitive paradigm.
-
Vehicle Preparation and Administration: Ensure proper preparation of the dosing solution. This compound has been formulated in 1% (w/v) aqueous methylcellulose (B11928114) for oral administration in preclinical studies.[1] Inconsistent suspension can lead to inaccurate dosing. Ensure the compound is fully suspended before each administration.
-
Timing of Administration: The timing of drug administration relative to the cognitive task is critical. For acute dosing, administration 30-60 minutes prior to the task is a common starting point, but the optimal time may vary based on the pharmacokinetic profile of the compound in your model.
-
Animal Strain and Handling: Different rodent strains can exhibit varying sensitivities to cognitive enhancers. Ensure that the animal model is appropriate for the cognitive domain being investigated. Additionally, excessive stress from handling can impact cognitive performance and mask the effects of the compound. Allow for adequate acclimatization of the animals to the facility and handling procedures.
-
Task-Specific Challenges: The cognitive-enhancing effects of H3 receptor antagonists can be task-dependent.[2][3] If no effect is observed in one task, consider evaluating the compound in a different cognitive paradigm that assesses a distinct aspect of cognition.
Issue 2: Unexpected Behavioral Changes in Animal Models
Possible Causes and Solutions:
-
Off-Target Effects: While this compound is highly selective for the H3 receptor, the possibility of off-target effects at higher doses cannot be entirely ruled out. If unusual behaviors are observed, consider reducing the dose or evaluating for potential off-target interactions.
-
Histaminergic System Modulation: As an H3 receptor antagonist/inverse agonist, this compound increases the release of histamine (B1213489) and other neurotransmitters like acetylcholine, norepinephrine, and dopamine.[3] This can lead to changes in arousal, locomotion, and sleep-wake cycles. It is important to differentiate between direct effects on cognition and secondary effects related to changes in overall activity or arousal. Consider including an open field test to assess locomotor activity.
-
Adverse Effects: While specific adverse effects for this compound are not extensively documented in publicly available literature, other H3 receptor antagonists in clinical trials have been associated with side effects such as headache, dizziness, and sleep disturbances.[4] Closely monitor animals for any signs of distress or abnormal behavior.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective histamine H3 receptor antagonist and inverse agonist. The H3 receptor acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. By blocking the H3 receptor, this compound increases the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in brain regions associated with cognition.[3]
Q2: What is the recommended starting dose for preclinical studies in rats?
A2: Based on published preclinical data, a starting oral (p.o.) dose range of 0.3 to 3 mg/kg is recommended for cognitive tasks in rats.[1] It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for oral administration?
A3: this compound has been formulated for oral administration in a vehicle of 1% (w/v) aqueous methylcellulose.[1] To prepare, weigh the appropriate amount of this compound and suspend it in the 1% methylcellulose solution. Ensure the suspension is homogenous before each administration.
Q4: Are there any known safety or toxicology concerns with this compound?
A4: Specific safety pharmacology and toxicology data for this compound are not widely available in the public domain. As with any investigational compound, it is crucial to conduct appropriate safety assessments. General safety pharmacology studies for new drug candidates typically evaluate effects on the central nervous, cardiovascular, and respiratory systems.[5][6] Clinical trials of other H3 receptor antagonists have reported adverse effects such as psychosis-related and sleep-related events.[7]
Q5: Have there been any clinical trials of this compound for cognitive enhancement?
A5: While there is extensive preclinical evidence for the pro-cognitive effects of H3 receptor antagonists, publicly available results of clinical trials specifically for this compound in cognitive disorders are not readily found. However, other H3 receptor antagonists have been investigated in clinical trials for conditions like Alzheimer's disease and schizophrenia, with mixed results.[4][7][8]
Data Presentation
Table 1: Preclinical Efficacy of this compound in Rat Cognitive Models
| Cognitive Task | Animal Model | Effective Oral Dose (mg/kg) | Outcome |
| Passive Avoidance | Rat | 1 and 3 | Reversal of scopolamine-induced memory deficits |
| Water Maze | Rat | 1 and 3 | Improved performance |
| Object Recognition | Rat | 0.3 and 1 | Improved performance |
| Attentional Set Shift | Rat | 1 | Improved performance |
Experimental Protocols
1. Novel Object Recognition (NOR) Test
-
Objective: To assess recognition memory.
-
Apparatus: A square open-field arena. Two sets of identical objects and one novel object.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes 24 hours before the training phase.
-
Training (Acquisition): Place the animal in the arena with two identical objects. Allow the animal to explore for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher index indicates better recognition memory.
2. Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a submerged escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Training: The animal is placed in the pool from different starting positions and must find the hidden platform. This is typically done over several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
-
Data Analysis: Key measures include escape latency (time to find the platform) during training and the time spent in the target quadrant during the probe trial.
3. Passive Avoidance Test
-
Objective: To assess fear-motivated memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Testing: After a retention interval (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment during the testing phase indicates better memory of the aversive experience.
Mandatory Visualization
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Cognitive Testing
Caption: Troubleshooting Logic for Unexpected Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial of the efficacy and safety of the H3 antagonist ABT-288 in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK189254A In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls during in vivo experiments with GSK189254A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[3][4] By blocking the H3 receptor, this compound increases the release of histamine, acetylcholine, norepinephrine, and dopamine (B1211576) in key brain regions associated with wakefulness, cognition, and pain perception.[4][5]
Q2: What are the primary therapeutic areas being investigated for this compound?
A2: Preclinical studies have shown the potential of this compound in treating cognitive deficits associated with Alzheimer's disease and schizophrenia, narcolepsy, and neuropathic pain.[5][6]
Q3: Are there known species differences in the affinity of this compound for the H3 receptor?
A3: Yes, this is a critical consideration for in vivo studies. This compound generally exhibits a higher affinity for human and pig H3 receptors compared to rodent (rat, mouse) and dog H3 receptors.[1] This difference in affinity may influence the effective dose required to achieve a desired level of receptor occupancy and pharmacological effect across different species.
Q4: What is a typical effective dose range for this compound in rats for cognitive enhancement?
A4: In preclinical models of cognition in rats, oral doses of this compound in the range of 0.3 to 3 mg/kg have been shown to be effective.[7] However, the optimal dose will depend on the specific cognitive paradigm and the desired level of H3 receptor occupancy.
Q5: How should this compound be stored to ensure its stability?
A5: As a powder, this compound is stable for up to 3 years at -20°C and 2 years at 4°C.[1] When in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term shipping, the compound is stable at room temperature for a few days.[1]
Troubleshooting Guide
Problem 1: Inconsistent or Lack of Efficacy in Behavioral Studies
Possible Causes and Solutions:
-
Inadequate Receptor Occupancy: The dose of this compound may be insufficient to achieve the necessary level of H3 receptor occupancy in the target brain region.
-
Suboptimal Formulation or Administration: Improper formulation can lead to poor solubility, stability, and bioavailability.
-
Solution: Ensure proper formulation of this compound. A common vehicle for oral administration is 1% aqueous methylcellulose (B11928114).[1] For other routes or higher concentrations, co-solvent systems may be necessary. (See "Experimental Protocols" section for formulation details). Verify the accuracy of the administration technique (e.g., oral gavage).
-
-
Timing of Behavioral Testing: The timing of the behavioral test relative to drug administration may not align with the peak plasma or brain concentrations of this compound.
-
Solution: Review available pharmacokinetic data for the species you are using. In rats, peak receptor occupancy is observed around 2 hours post-oral administration.[7] Conduct pilot studies to determine the optimal time window for behavioral testing.
-
-
Tolerance or Tachyphylaxis: Although not extensively reported for this compound, prolonged treatment with some receptor antagonists can lead to the development of tolerance.
-
Solution: If conducting chronic studies, consider intermittent dosing schedules or washout periods to minimize the potential for tolerance.
-
Problem 2: Unexpected Adverse Effects or Behavioral Changes
Possible Causes and Solutions:
-
High H3 Receptor Occupancy: High levels of H3 receptor occupancy can lead to excessive wakefulness and potential sleep disturbances, which may manifest as hyperactivity or agitation in animal models.[8]
-
Solution: Reduce the dose of this compound. High doses (e.g., 3-10 mg/kg in rodents) are more likely to induce wake-promoting effects, while lower doses (0.03-0.3 mg/kg) may be sufficient for pro-cognitive effects with fewer side effects.[9]
-
-
Off-Target Effects: Although this compound is highly selective, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Solution: Use the lowest effective dose. If unexpected behavioral effects are observed, consider including control experiments with other selective H3 receptor antagonists to determine if the effects are class-specific.
-
-
Stress from Administration Procedure: The stress of handling and administration (e.g., oral gavage) can influence behavioral outcomes.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Cognitive Enhancement | Rat | Oral | 0.3 - 3 mg/kg | Improved performance in various memory tasks | [7] |
| Neuropathic Pain | Rat | Intravenous | 1 mg/kg | Altered neuronal firing in the spinal cord | [14] |
| Narcolepsy | Mouse | Oral | 3 - 10 mg/kg | Increased wakefulness | [1] |
| Dipsogenia (Thirst) | Rat | Oral | 0.1 - 0.3 mg/kg | Inhibition of R-alpha-methylhistamine-induced water consumption | [7] |
Table 2: H3 Receptor Affinity of this compound Across Species
| Species | Receptor Type | Affinity (pKi) | Reference |
| Human | Recombinant | 9.59 - 9.90 | [1][2] |
| Rat | Recombinant | 8.51 - 9.17 | [1][2] |
| Pig | Native | High | [1] |
| Mouse | Recombinant | Moderate | [1] |
| Dog | Recombinant | Moderate | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats
-
Vehicle Preparation: Prepare a 1% (w/v) solution of methylcellulose in sterile water. This can be achieved by slowly adding methylcellulose powder to heated water (60-70°C) while stirring, followed by cooling on ice to allow for complete dissolution.
-
Drug Suspension: Weigh the required amount of this compound powder.
-
Suspension: Add a small amount of the 1% methylcellulose vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. A target concentration of 0.4 mg/mL has been previously reported.[1]
-
Administration: Administer the suspension to rats via oral gavage using an appropriate gauge gavage needle. The dosing volume should not exceed 10 mL/kg.[10]
Protocol 2: Co-Solvent Formulation for In Vivo Administration
For applications requiring a clear solution or higher concentrations, the following co-solvent system can be used:
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: Sequentially add and mix the following components: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (0.9% NaCl).[1]
-
Final Formulation: Add the appropriate volume of the this compound DMSO stock solution to the prepared vehicle to achieve the desired final concentration. Ensure the solution is clear before administration.
Mandatory Visualizations
References
- 1. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. hikma.hbku.edu.qa [hikma.hbku.edu.qa]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-species comparison of the metabolism and excretion of selexipag - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK189254A stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of GSK189254A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: For long-term storage of solid this compound, it is recommended to keep it at -20°C.[1] Under these conditions, the compound is expected to be stable for at least four years.[1] Some suppliers also provide stability data for storage at 4°C for up to two years.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3][4] It is soluble in DMSO up to approximately 25 mg/mL.[2][3] For complete dissolution, gentle heating and/or sonication may be necessary.[1][2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[2]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -80°C for long-term stability, where they can be viable for up to two years.[2] For shorter-term storage, -20°C is also acceptable for up to one year.[2]
Q4: I observed precipitation in my this compound solution after thawing. What should I do?
A4: If you observe precipitation upon thawing your stock solution, you can try to redissolve the compound by gentle warming and/or sonication.[2] To prevent this, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Is this compound stable in aqueous solutions?
A5: this compound has low solubility in water (<1 mg/mL).[3] For in vivo studies, specific formulations are required to maintain its stability and solubility in aqueous-based vehicles. Commonly used formulations include co-solvents like PEG300, Tween-80, and SBE-β-CD in saline, or suspension in 1% (w/v) aqueous methylcellulose.[2][3] The stability of this compound in these aqueous formulations over time should be experimentally verified.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Solid Powder | 4°C | 2 years | [2] |
| Stock Solution (in DMSO) | -80°C | 2 years | [2] |
| Stock Solution (in DMSO) | -20°C | 1 year | [2] |
Solubility Data
| Solvent | Solubility | Notes | Citations |
| DMSO | ~25 mg/mL (~71.1 mM) | May require sonication or heat. Use anhydrous DMSO. | [2][3] |
| Water | <1 mg/mL | [3] | |
| Ethanol | <1 mg/mL | [3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Solid | Compound insolubility. | Use gentle heating or sonication to aid dissolution in DMSO.[1][2] Ensure the use of anhydrous DMSO. |
| Precipitation in Stock Solution | Repeated freeze-thaw cycles or solvent evaporation. | Aliquot stock solutions into single-use vials. Ensure vials are tightly sealed. If precipitation occurs, attempt to redissolve with gentle warming and sonication. |
| Inconsistent Experimental Results | Compound degradation due to improper storage or handling. | Always store solid compound and stock solutions at the recommended temperatures. Avoid prolonged exposure to room temperature and light. Prepare fresh working solutions from a frozen stock for each experiment. |
| Low Bioavailability in Animal Studies | Poor solubility and stability in the chosen vehicle. | Utilize a recommended in vivo formulation, such as those containing PEG300, Tween-80, SBE-β-CD, or methylcellulose.[2][3] Prepare the formulation fresh before each administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Forced Degradation Study for this compound
Objective: To assess the intrinsic stability of this compound under various stress conditions to understand its degradation pathways. This is a general protocol and should be adapted based on specific experimental needs.
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS system
-
pH meter
-
Incubator
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute this stock with the respective stressor solutions to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid powder and a solution of this compound to elevated temperatures (e.g., 70°C) for an extended period.
-
Photostability: Expose the this compound solution to light conditions as specified in ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: A logical diagram for troubleshooting common issues with this compound.
References
Avoiding off-target effects with GSK189254A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK189254A, a potent and highly selective histamine (B1213489) H3 receptor antagonist. The information provided is intended to help users avoid and troubleshoot potential off-target effects during their experiments.
Troubleshooting Guide
Researchers may encounter unexpected results or suspect off-target effects when using small molecule inhibitors. This guide provides a structured approach to identifying and mitigating these issues.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Compound degradation | Prepare fresh stock solutions of this compound regularly and store them in small aliquots at -20°C or colder to minimize freeze-thaw cycles. |
| Variability in cell culture conditions | Ensure consistent cell passage number, confluency, and media composition for all experiments. | |
| Pipetting inaccuracies | Calibrate pipettes regularly and use precise pipetting techniques, especially for serial dilutions. | |
| Observed phenotype is inconsistent with H3 receptor antagonism | Off-target effects | 1. Perform a dose-response curve: A classic bell-shaped curve may suggest off-target effects at higher concentrations. Use the lowest effective concentration of this compound. 2. Use a structurally unrelated H3 antagonist: If a different H3 antagonist produces the same phenotype, it strengthens the evidence for an on-target effect.[1] 3. Rescue experiment: In a cell line expressing a drug-resistant H3 receptor mutant, the on-target effects of this compound should be diminished, while off-target effects would persist. |
| High cellular toxicity observed | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that affects cell viability (typically <0.5%). Run a vehicle control.[1] |
| Off-target cytotoxicity | The compound may be interacting with proteins essential for cell survival. A cellular thermal shift assay (CETSA) can help identify unintended protein binding. | |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation. Check the solubility of this compound in your specific cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective histamine H3 receptor antagonist. It exhibits over 10,000-fold selectivity for the human H3 receptor compared to a wide panel of other receptors and ion channels at a concentration of 1 µM.[2][3][4][5]
Q2: What are the recommended working concentrations for in vitro and in vivo experiments?
A2: For in vitro cellular assays, a concentration range of 1-10 µM is a common starting point, though potency in enzyme assays should ideally correlate with cellular activity.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. For in vivo studies in rats, effective doses have been reported in the range of 0.3 to 3 mg/kg administered orally.[4][5]
Q3: How can I confirm that the observed effects in my cellular assay are due to H3 receptor antagonism?
A3: To confirm on-target activity, you can perform a cAMP accumulation assay. This compound should antagonize the effect of an H3 receptor agonist, such as R-(α)-methylhistamine, on forskolin-stimulated cAMP levels. A functional antagonism assay demonstrating a pA2 value around 9.06 would be indicative of on-target H3 receptor antagonism.[2][4][5]
Q4: What are the best practices for preparing and storing this compound?
A4: this compound is typically supplied as a solid. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. It is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1] For in vivo studies, this compound can be formulated in 1% (w/v) aqueous methylcellulose (B11928114) for oral administration.[2]
Q5: What general strategies can I employ to minimize the risk of off-target effects?
A5: Beyond using the lowest effective concentration, consider employing orthogonal approaches to validate your findings. This can include using a second, structurally distinct H3 receptor antagonist to see if it recapitulates the same phenotype. Additionally, techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown the H3 receptor can help confirm that the observed effect is mediated through this target.
Quantitative Data Summary
| Parameter | Human H3 Receptor | Rat H3 Receptor | Mouse H3 Receptor | Selectivity |
| Ki (nM) | 0.13 | 0.68 | 1.74 | >10,000-fold over a panel of 50 other receptors and ion channels at 1 µM[2] |
| pKi | 9.59 - 9.90 | 8.51 - 9.17 | - | |
| pA2 (functional antagonism) | 9.06 | - | - | |
| pIC50 (inverse agonism) | 8.20 | - | - |
Key Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human, rat, or mouse histamine H3 receptor.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Competition Binding: Incubate the cell membranes with a known concentration of a radiolabeled H3 receptor ligand (e.g., [3H]R-(α)-methylhistamine) and varying concentrations of this compound.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound at the histamine H3 receptor.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human histamine H3 receptor.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of an H3 receptor agonist (e.g., imetit (B1201578) or R-(α)-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) to stimulate cAMP production.
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[2]
Visualizations
Caption: Signaling pathway of this compound at the histamine H3 receptor.
Caption: Experimental workflow for characterizing this compound and troubleshooting off-target effects.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. GSK-189254 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
Navigating Unexpected Outcomes in GSK189254A Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and drug development professionals working with GSK189254A, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. This document addresses potential discrepancies between expected and observed results in both preclinical and clinical research contexts, offering troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a potent and selective antagonist and inverse agonist at the histamine H3 receptor.[1] This receptor acts as a presynaptic autoreceptor, and its inhibition by this compound leads to an increased release of histamine and other neurotransmitters, including acetylcholine, noradrenaline, and dopamine, in key brain regions like the cortex and hippocampus.[1][2] This mechanism is believed to underlie its potential pro-cognitive and wake-promoting effects.
Q2: My in vivo results with this compound are not showing the expected cognitive enhancement. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy in cognitive models:
-
Dosage and Administration: Ensure the dosage is within the effective range reported in preclinical studies (e.g., 0.3-3 mg/kg p.o. in rats) and that the route and timing of administration are appropriate for the specific experimental paradigm.[1]
-
Animal Model: The choice of animal model and the nature of the cognitive deficit being induced are critical. This compound has shown efficacy in reversing scopolamine-induced deficits, but its effects may vary in other models.
-
Behavioral Testing Parameters: The specifics of the behavioral test, such as the timing of drug administration relative to the testing phase, can significantly impact the results. Refer to the detailed experimental protocols for guidance.
-
Compound Stability and Formulation: Verify the stability and proper formulation of your this compound compound.
Q3: We are observing unexpected sedative effects at higher doses. Is this a known issue?
A3: While this compound is expected to be wake-promoting, the broader class of H3 receptor antagonists has been associated with a range of central nervous system effects. High receptor occupancy beyond an optimal therapeutic window could potentially lead to off-target effects or paradoxical downstream signaling. It is advisable to perform a full dose-response curve to identify the therapeutic window for wakefulness in your specific model.
Q4: Was this compound investigated in clinical trials? What were the outcomes?
A4: Yes, this compound was evaluated in a Phase 2 clinical trial for the treatment of narcolepsy (NCT00366080).[3][4] However, the study was terminated based on the interim results of a futility test, indicating that the drug was unlikely to meet its primary efficacy endpoints.[3]
Q5: What were the reported side effects of this compound in the narcolepsy trial?
A5: Specific adverse event data for the this compound narcolepsy trial are not publicly available. However, common side effects associated with the class of histamine H3 receptor antagonists include nausea, hallucinations, anxiety, and insomnia.[3] It is important to monitor for these potential adverse effects in any in vivo studies.
Troubleshooting Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cognitive tasks (e.g., passive avoidance, water maze) | - Improper handling and habituation of animals- Variability in the administration of the cognitive deficit-inducing agent (e.g., scopolamine)- Incorrect timing of this compound administration | - Ensure all animals are properly handled and habituated to the experimental setup.- Standardize the administration of any amnesic agents.- Administer this compound at a consistent time point before the acquisition or retention phase of the task. |
| Lack of expected increase in neurotransmitter levels in microdialysis studies | - Incorrect probe placement- Insufficient drug concentration at the target site- Rapid metabolism of the compound | - Verify the correct placement of the microdialysis probe in the desired brain region using histology.- Confirm the dose of this compound is sufficient to achieve adequate brain penetration and receptor occupancy.- Analyze plasma and brain tissue samples to determine the pharmacokinetic profile of the compound in your model. |
| Unexpected behavioral side effects (e.g., hyperactivity, stereotypy) | - Off-target effects at higher doses- Interaction with other experimental compounds or conditions | - Conduct a thorough dose-response study to identify a therapeutic window with minimal side effects.- Review all experimental conditions for potential confounding factors. |
Experimental Protocols
Passive Avoidance Test in Rats
Objective: To assess the effect of this compound on learning and memory.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The dark chamber is equipped with a grid floor for delivering a mild foot shock.
-
Acquisition Phase:
-
Place the rat in the light compartment.
-
After a brief habituation period, open the door to the dark compartment.
-
When the rat enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Phase (typically 24 hours later):
-
Administer this compound or vehicle at a predetermined time before the retention test.
-
Place the rat back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.
-
Morris Water Maze Test in Rats
Objective: To evaluate the effect of this compound on spatial learning and memory.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[5][6][7]
-
Acquisition Phase (several days):
-
Rats are trained to find the hidden platform from different starting positions.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
-
Probe Trial (after acquisition):
-
The platform is removed from the pool.
-
The rat is allowed to swim for a set period.
-
The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Drug Administration: this compound or vehicle is typically administered before each day of training or before the probe trial.
Neuropathic Pain Model in Rats (Chronic Constriction Injury - CCI)
Objective: To assess the analgesic effects of this compound in a model of neuropathic pain.
Methodology:
-
Surgical Procedure:
-
Under anesthesia, the sciatic nerve of one hind paw is loosely ligated with chromic gut sutures.
-
-
Assessment of Mechanical Allodynia:
-
At a set time post-surgery, the paw withdrawal threshold in response to stimulation with von Frey filaments is measured.
-
-
Drug Administration:
-
This compound or vehicle is administered orally.[8]
-
Paw withdrawal thresholds are measured at various time points after drug administration to determine the anti-allodynic effect.
-
Visualizing Pathways and Workflows
References
- 1. scantox.com [scantox.com]
- 2. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coconote.app [coconote.app]
- 8. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for GSK189254A Vehicle Effects
This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments and troubleshooting issues related to the vehicle used to deliver GSK189254A. Properly controlling for vehicle effects is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound experiments?
A vehicle control is an essential experimental group that is treated with the same solvent or carrier used to dissolve and administer this compound, but without the compound itself.[1][2][3] This is crucial because the vehicle, often a substance like Dimethyl Sulfoxide (B87167) (DMSO), is not biologically inert and can induce its own effects on cells or animals.[4][5][6] These effects can range from altered cell growth and viability to anti-inflammatory or analgesic responses.[4][5][6][7] By comparing the results of the this compound-treated group to the vehicle control group, researchers can confidently isolate and attribute the observed biological effects solely to the action of this compound.[1][5]
Q2: What are the recommended vehicles for this compound?
This compound is a solid compound with low aqueous solubility, requiring a vehicle for both in vitro and in vivo studies.[8][9] The choice of vehicle is dependent on the experimental model.
| Experimental Model | Vehicle Composition | Achievable Concentration | Notes |
| In Vitro (Stock Solution) | Dimethyl Sulfoxide (DMSO) | 25 mg/mL (71.14 mM) | Requires sonication and/or gentle heat to dissolve. Use newly opened, hygroscopic DMSO for best results.[8] |
| In Vivo (Oral/P.O.) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.11 mM) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) acts as a solubilizing agent.[8][10] |
| In Vivo (Oral/P.O.) | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.11 mM) | A common vehicle for lipophilic compounds.[8][10] |
| In Vivo (Oral/P.O.) | 1% (w/v) aqueous methylcellulose | 0.4 mg/mL | Often used for suspension formulations.[8][10] |
| In Vivo (Intraperitoneal/I.P.) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (7.11 mM) | A common multi-component solvent system for parenteral administration.[8][10] |
| In Vivo (Intravenous/I.V.) | 0.9% (w/v) Saline | 0.1 mg/mL | Used for direct intravenous infusion after dissolving the compound.[8][10] |
Q3: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[8][9][11] The H3 receptor functions primarily as a presynaptic autoreceptor on histamine-releasing neurons and as a heteroreceptor on other non-histaminergic neurons.[12] When activated by histamine, the H3 receptor inhibits the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.[12] By blocking this receptor, this compound prevents this negative feedback, leading to an increased release of these key neurotransmitters in brain regions like the cortex and hippocampus.[8][10][12] This mechanism underlies its potential therapeutic effects in cognitive and sleep-wake disorders.[10][13]
Experimental Protocols & Workflow
Protocol 1: Determining Maximum Tolerated Vehicle Concentration (In Vitro)
Before beginning experiments with this compound, it is crucial to determine the highest concentration of your vehicle (e.g., DMSO) that does not impact the viability or function of your specific cell line.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at the density used for your primary experiments and allow them to adhere overnight.
-
Vehicle Dilutions: Prepare a serial dilution of the vehicle (e.g., DMSO) in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.[5] Include a "medium-only" control (0% vehicle).
-
Treatment: Replace the old medium with the prepared vehicle dilutions. Ensure each concentration is tested in multiple wells (n=3-6).
-
Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest vehicle concentration that maintains ≥95% cell viability is generally considered safe for subsequent experiments.[5]
Protocol 2: Recommended Experimental Design for a Controlled Study
Proper experimental design is essential to isolate the effects of this compound from those of its vehicle. Every experiment should include three core groups.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Vehicle control shows unexpected toxicity or biological activity. | The vehicle concentration is too high for your specific cells or model.[1] | Action: Lower the vehicle concentration to the minimum required for solubility. For in vitro work, ensure the final DMSO concentration is well below 0.5%.[1] Run a vehicle-only dose-response curve to find the non-toxic range.[5] |
| Certain cell lines may have known sensitivities to specific vehicles. | Action: Review literature for your cell line's sensitivity. Consider testing alternative, well-tolerated vehicles from the list above. | |
| High variability in results between replicates. | Inconsistent preparation of vehicle or this compound stock solutions. | Action: Prepare a single, large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire experiment. Prepare all dilutions from these master stocks.[1] |
| Inadequate mixing of the vehicle or drug in the culture media or dosing formulation. | Action: After adding the solution, gently swirl the plate or vortex the tube to ensure thorough and even distribution.[1] For in vivo formulations, add co-solvents sequentially and mix well after each addition.[10] | |
| Evaporation from outer wells of multi-well plates is concentrating the vehicle and drug ("edge effects"). | Action: Avoid using the outermost wells for experimental conditions. Fill them with sterile media or PBS to create a humidity barrier.[1] | |
| This compound precipitates out of solution. | The compound has exceeded its solubility limit in the chosen vehicle at that concentration. | Action: Use sonication or gentle warming to aid dissolution, as recommended.[8][9] Confirm you are using high-purity, anhydrous solvents (especially DMSO).[8] |
| Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). | Action: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended by the supplier. |
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. homework.study.com [homework.study.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSK 189254 HCl | TargetMol [targetmol.com]
Adjusting GSK189254A protocols for different animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK189254A in various animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Vehicle
-
Question: My this compound solution is cloudy or has visible precipitate. What should I do?
-
Answer: this compound is soluble in DMSO.[] For in vivo applications, it's crucial to use a suitable vehicle and follow a specific preparation method. A common formulation involves dissolving this compound in a vehicle such as 1% (w/v) aqueous methylcellulose (B11928114).[2][3] Another option is a formulation containing DMSO, PEG300, Tween 80, and saline.[2]
Troubleshooting Steps:
-
Ensure Proper Vehicle Preparation: Prepare the 1% methylcellulose solution in 0.9% NaCl or sterile water as described in established protocols.[2] For multi-component vehicles, add the solvents sequentially and ensure the solution is clear at each step.[2]
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming and sonication can aid dissolution.[4] However, be cautious with temperature to avoid degradation.
-
Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments fresh on the same day of use.[3]
-
Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[3] this compound powder is stable for years at -20°C.[2]
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing significant variability in the behavioral or physiological responses to this compound between animals. What could be the cause?
-
Answer: High variability can stem from several factors, including inconsistencies in drug administration, animal handling, and inherent biological differences.
Troubleshooting Steps:
-
Standardize Administration Technique: For oral gavage, ensure the gavage needle is the correct size for the animal and is inserted to the correct depth to avoid injury or incorrect placement.[5][6] For intravenous injections, confirm proper placement in the vein to ensure the full dose enters circulation.[7][8]
-
Acclimatize Animals: Allow animals to acclimate to the facility and handling procedures to reduce stress-induced variability.
-
Control for Circadian Rhythms: Some effects of this compound, such as on the sleep-wake cycle, are dependent on the time of administration.[2] Conduct experiments at the same time each day.
-
Consider Species and Strain Differences: Pharmacokinetics and pharmacodynamics can vary significantly between species and even strains of the same species.[9][10][11] Ensure you are using a consistent animal model. This compound exhibits higher affinity for human and pig H3 receptors compared to rat, mouse, and dog receptors.[2][3]
-
Issue 3: Adverse Events or Unexpected Animal Behavior
-
Question: My animals are showing signs of distress (e.g., lethargy, abdominal distension) after this compound administration. What should I do?
-
Answer: Adverse events can be related to the compound itself, the administration procedure, or the vehicle.
Troubleshooting Steps:
-
Procedural Injury: Immediately after administration, observe the animal for any signs of distress. Difficulty breathing or fluid from the nose after oral gavage may indicate tracheal administration, which may require immediate euthanasia.[6][12] Abdominal distension could suggest stomach perforation.[6]
-
Vehicle Effects: Administer the vehicle alone to a control group to rule out any adverse effects of the formulation components.
-
Dose-Response Assessment: If adverse effects are suspected to be compound-related, perform a dose-response study to determine the optimal therapeutic window with minimal side effects.
-
Toxicity: While specific toxicity studies for this compound are not detailed in the provided results, general toxicity studies in animals are conducted to identify potential adverse effects.[13][14][15] If unexpected toxicity is observed, consider lowering the dose or using an alternative administration route.
-
Frequently Asked Questions (FAQs)
General Properties
-
What is the mechanism of action of this compound? this compound is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist.[3] By blocking the H3 receptor, it increases the release of several neurotransmitters in the brain, including acetylcholine, noradrenaline, and dopamine (B1211576).[2]
-
What is the recommended storage for this compound? this compound powder should be stored at -20°C and is stable for at least 4 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2]
Experimental Design
-
What are typical dosages of this compound used in rats and mice? Dosages vary depending on the animal model and the intended effect. For cognitive enhancement in rats, oral doses of 0.3 to 3 mg/kg have been shown to be effective.[2] In mice, oral doses of 3 and 10 mg/kg have been used to study effects on the sleep-wake cycle.[2] For pain models in rats, intraperitoneal injections with ED50 values of 0.77 and 1.5 mg/kg have been reported.[4]
-
What is a suitable vehicle for administering this compound? For oral administration, a common vehicle is 1% (w/v) aqueous methylcellulose.[2][3] For intravenous administration in rats, this compound has been dissolved in 0.9% (w/v) saline.[2] A formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline is also an option for achieving higher concentrations.[2]
-
What administration routes are appropriate for this compound? this compound has been successfully administered via oral gavage (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) routes in animal models.[2][4]
Troubleshooting & Safety
-
Are there known off-target effects of this compound? this compound is highly selective for the histamine H3 receptor, with over 10,000-fold selectivity against other tested targets.[2] While off-target effects are a general concern in pharmacology,[16][17] the high selectivity of this compound minimizes this risk at appropriate concentrations.
-
What are the potential species differences to consider when using this compound? There are significant species differences in the pharmacokinetics and pharmacodynamics of drugs.[9][18][19] this compound shows a higher affinity for human and pig H3 receptors compared to those in rats, mice, and dogs.[2][3] This means that dosages may need to be adjusted when translating findings from one species to another.
Quantitative Data Summary
Table 1: this compound Dosages and Effects in Rodent Models
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Rat (Cognitive Enhancement) | Oral (p.o.) | 0.3 - 3 mg/kg | Improved performance in passive avoidance, water maze, and object recognition tasks.[2] |
| Rat (Neurotransmitter Release) | Oral (p.o.) | 0.3 - 3 mg/kg | Increased release of acetylcholine, noradrenaline, and dopamine in the cortex and hippocampus.[2] |
| Rat (Pain Models) | Intraperitoneal (i.p.) | 0.77 - 1.5 mg/kg (ED50) | Antinociceptive effects in models of osteoarthritic and neuropathic pain.[4] |
| Mouse (Sleep-Wake Cycle) | Oral (p.o.) | 3 - 10 mg/kg | Increased wakefulness and reduced slow-wave and paradoxical sleep.[2] |
Table 2: this compound Formulation and Administration Details
| Parameter | Rat | Mouse |
| Oral Gavage Vehicle | 1% (w/v) aqueous methylcellulose | 1% methylcellulose in 0.9% NaCl |
| Oral Gavage Concentration | 0.4 mg/mL | Not specified |
| Intravenous Vehicle | 0.9% (w/v) saline | Not specified |
| Intravenous Concentration | 0.1 mg/mL | Not specified |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Preparation of Vehicle: Prepare a 1% (w/v) aqueous solution of methylcellulose.
-
Drug Formulation: Dissolve this compound in the vehicle to achieve the desired final concentration (e.g., 0.4 mg/mL).[2] Ensure the solution is homogenous.
-
Animal Restraint: Gently restrain the rat to immobilize its head and align the esophagus.
-
Gavage Needle Insertion: Select an appropriately sized gavage needle. Measure the distance from the corner of the mouth to the last rib to determine the correct insertion depth.[6] Gently insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.[5][6]
-
Administration: Slowly administer the solution.[12]
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.[6]
Protocol 2: Intravenous Administration in Rats (Tail Vein)
-
Preparation of Formulation: Dissolve this compound in 0.9% (w/v) saline and filter through a 0.22-µm filter to achieve the final concentration (e.g., 0.1 mg/mL).[2]
-
Animal Preparation: Place the rat in a restraining device. To promote vasodilation, warm the tail using a heat lamp or warm water.[7][8]
-
Vein Identification: Identify one of the lateral tail veins.
-
Needle Insertion: Using a small gauge needle (e.g., 27-30G), insert it into the vein at a shallow angle.[7] A successful insertion may result in a "flash" of blood in the needle hub.
-
Injection: Slowly inject the solution. The vein should blanch as the solution displaces the blood.[7] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection Care: After removing the needle, apply gentle pressure to the injection site to prevent bleeding.[7]
Visualizations
Caption: Signaling pathway of this compound at the histamine H3 autoreceptor.
References
- 2. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. en.cmicgroup.com [en.cmicgroup.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. nationalacademies.org [nationalacademies.org]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
Technical Support Center: GSK189254A In Vitro Receptor Occupancy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK189254A in in vitro receptor occupancy studies. The information is tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the in vitro potency and binding affinity of this compound for the histamine (B1213489) H3 receptor across different species.
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 0.13 - 0.2 nM | Radioligand Binding Assay | [1][2] |
| pKi | Human | 9.59 - 9.90 | Radioligand Binding Assay | [3][4] |
| Ki | Rat | 0.68 nM | Radioligand Binding Assay | [2] |
| pKi | Rat | 8.51 - 9.17 | Radioligand Binding Assay | [3][4] |
| Ki | Mouse | 1.74 nM | Radioligand Binding Assay | [2] |
| pA2 | Human | 9.06 | cAMP Accumulation Assay | [2] |
| pIC50 | Human | 8.20 | [³⁵S]GTPγS Binding Assay |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human, rat, or mouse histamine H3 receptor.
-
Membrane preparation from the above cells.
-
[³H]-N-α-methylhistamine (Radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled ligand for non-specific binding determination (e.g., histamine or a high concentration of this compound).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize H3 receptor-expressing cells and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding wells: Membrane preparation, radioligand, and a saturating concentration of the unlabeled ligand.
-
Competition wells: Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the functional activity of this compound as an inverse agonist at the Gi-coupled histamine H3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the H3 receptor-expressing cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Addition:
-
For antagonist mode: Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes. Then, add a fixed concentration of an H3 receptor agonist (e.g., imetit).
-
For inverse agonist mode: Add serial dilutions of this compound to the wells.
-
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
For antagonist mode: Plot the cAMP levels against the log concentration of this compound to determine the pA2 value.
-
For inverse agonist mode: Plot the increase in cAMP levels (due to inhibition of constitutive receptor activity) against the log concentration of this compound to determine the pIC50 or pEC50 value.
-
Troubleshooting Guides and FAQs
Radioligand Binding Assay
Question: I am observing high non-specific binding in my assay. What could be the cause and how can I reduce it?
Answer: High non-specific binding can be caused by several factors:
-
Radioligand concentration is too high: Use a radioligand concentration at or below its Kd value.
-
Hydrophobic interactions: The radioligand or test compound may be sticking to the filter plates or other surfaces. Try adding a small amount of BSA (e.g., 0.1%) to the assay buffer. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can also help.
-
Insufficient washing: Increase the number and volume of washes with ice-cold wash buffer after filtration.
-
Membrane protein concentration is too high: Titrate the amount of membrane protein to find the optimal concentration that gives a good signal-to-noise ratio.
Question: My specific binding signal is too low. What can I do to improve it?
Answer: A low specific binding signal can result from:
-
Low receptor expression: Ensure that the cell line used has a high enough expression of the H3 receptor.
-
Inactive radioligand: Check the age and storage conditions of your radioligand. Degradation can lead to reduced binding.
-
Suboptimal assay conditions: Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.
-
Insufficient membrane protein: Increase the amount of membrane protein in the assay, but be mindful of a potential increase in non-specific binding.
cAMP Accumulation Assay
Question: The forskolin-stimulated cAMP signal is weak or absent. What are the possible reasons?
Answer: A weak or absent forskolin response could be due to:
-
Cell health: Ensure that the cells are healthy and not overgrown.
-
Forskolin activity: Verify the concentration and activity of your forskolin stock solution.
-
Phosphodiesterase activity: High phosphodiesterase activity can rapidly degrade cAMP. Make sure a phosphodiesterase inhibitor like IBMX is included in your stimulation buffer.
-
Cell density: The number of cells per well might be too low. Optimize the cell seeding density.
Question: I am not observing an inverse agonist effect with this compound. Why might this be?
Answer: The lack of an observable inverse agonist effect could be due to:
-
Low constitutive activity of the receptor: The level of basal, agonist-independent signaling of the H3 receptor in your cell line might be too low to detect a significant reduction by an inverse agonist.
-
Assay window is too small: The difference between the basal and the fully inhibited cAMP level might be too small to detect. You can try to amplify the signal by using a sub-maximal concentration of forskolin.
-
Incorrect concentration of this compound: Ensure that you are using a concentration range that is appropriate for the expected potency of the compound.
Visualizations
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: H3 Receptor Signaling and this compound Mechanism.
References
Mitigating potential GSK189254A toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities associated with the long-term administration of GSK189254A, a potent histamine (B1213489) H3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a high-affinity antagonist of the histamine H3 receptor.[1][2][3] The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, this compound increases the release of histamine and other neurotransmitters, such as acetylcholine, noradrenaline, and dopamine (B1211576), in brain regions like the anterior cingulate cortex and hippocampus.[1][3] This neurochemical modulation is thought to underlie its potential cognitive-enhancing effects.[1][4]
Q2: What are the known or potential adverse effects of histamine H3 receptor antagonists?
While specific long-term toxicity data for this compound is not publicly available, class-effects of H3 receptor antagonists have been reported. Potential adverse effects include:
-
Neurological: Insomnia, anxiety, headaches, and in some cases, hallucinations or psychosis-related events have been observed with other H3 receptor antagonists in clinical trials.[5][6]
-
Gastrointestinal: Nausea and abdominal pain.[5]
-
Cardiovascular: Increased heart rate.[5]
-
General: Fatigue and flu-like symptoms.[5]
It is crucial to monitor for these potential side effects in any long-term preclinical study.
Q3: Why was the clinical development of this compound discontinued?
The specific reasons for the discontinuation of this compound's clinical development have not been publicly disclosed. Drug development can be halted for various reasons, including but not limited to findings of toxicity, lack of efficacy, or strategic business decisions. Researchers should be aware that unforeseen toxicities are a potential reason for the discontinuation of investigational drugs.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Experimental Animals
Symptoms:
-
Increased locomotor activity or hyperactivity.
-
Stereotyped or repetitive behaviors.
-
Signs of anxiety (e.g., increased thigmotaxis in open field tests).
-
Sleep disturbances.
Possible Causes and Mitigation Strategies:
| Possible Cause | Mitigation Strategy |
| On-target pharmacology | The observed behaviors may be an extension of the drug's mechanism of action (e.g., increased histamine and dopamine release). |
| - Action: Conduct a dose-response study to determine the minimal effective dose for the desired cognitive effect and a dose that does not produce significant behavioral side effects. | |
| - Action: Consider a different dosing regimen (e.g., intermittent dosing) to minimize sustained overstimulation of neurotransmitter systems. | |
| Off-target effects | Although this compound is reported to be highly selective, off-target activities at higher concentrations cannot be entirely ruled out. |
| - Action: Perform in vitro receptor profiling against a broad panel of receptors and ion channels at the concentrations observed in vivo to identify potential off-target interactions. | |
| Metabolite effects | Active metabolites of this compound may have a different pharmacological or toxicological profile. |
| - Action: Conduct metabolite identification and profiling studies. If active metabolites are identified, they should be synthesized and tested in relevant behavioral assays. |
Issue 2: Signs of Systemic Toxicity
Symptoms:
-
Weight loss or reduced weight gain.
-
Changes in food and water consumption.
-
Organ-specific toxicity indicated by elevated liver enzymes (ALT, AST), kidney markers (BUN, creatinine), or histopathological changes.
Possible Causes and Mitigation Strategies:
| Possible Cause | Mitigation Strategy |
| Direct organ toxicity | The parent compound or a metabolite may be directly toxic to specific organs. |
| - Action: Implement regular monitoring of clinical chemistry and hematology parameters. | |
| - Action: At the end of the study, perform comprehensive histopathological examination of all major organs. | |
| Drug-drug interactions | If this compound is administered with other compounds, there may be pharmacokinetic or pharmacodynamic interactions leading to toxicity. |
| - Action: Conduct a literature review for potential interactions. If co-administering with other drugs, perform a pilot study to assess the safety of the combination. | |
| Vehicle-related toxicity | The vehicle used for drug administration may be contributing to the observed toxicity. |
| - Action: Always include a vehicle-treated control group in your study design. If toxicity is observed in this group, consider using an alternative, less toxic vehicle. |
Experimental Protocols
Protocol 1: Long-Term Neurobehavioral Assessment
Objective: To monitor for potential adverse effects of chronic this compound administration on behavior and cognitive function.
Methodology:
-
Animal Model: Use a well-characterized rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Study Groups:
-
Vehicle control
-
Low dose of this compound
-
Mid dose of this compound
-
High dose of this compound
-
-
Dosing: Administer this compound daily or as per the intended long-term treatment regimen.
-
Behavioral Test Battery: Conduct a battery of tests at baseline and at regular intervals throughout the study (e.g., monthly). The test order should be from least to most stressful.
-
Open Field Test: To assess locomotor activity, anxiety-like behavior, and exploration.
-
Elevated Plus Maze: To further assess anxiety-like behavior.
-
Morris Water Maze or Barnes Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
Acoustic Startle and Prepulse Inhibition: To assess sensorimotor gating, which can be disrupted in some CNS disorders.
-
-
Data Analysis: Use appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to analyze the data.
Protocol 2: Comprehensive Toxicity Monitoring
Objective: To monitor for potential systemic and organ-specific toxicity during long-term this compound administration.
Methodology:
-
Animal Model and Study Groups: As described in Protocol 1.
-
Clinical Observations: Perform daily clinical observations, including assessment of general appearance, behavior, and any signs of morbidity. Record body weight weekly.
-
Clinical Pathology: Collect blood samples at interim time points and at study termination for:
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, and total protein.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect and fix all major organs and tissues in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a qualified veterinary pathologist. Pay special attention to the brain, liver, and kidneys.
-
-
Data Analysis: Compare data from treated groups to the vehicle control group using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for long-term toxicity studies.
Caption: Troubleshooting decision-making process.
References
- 1. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rethinking the necessity of long-term toxicity studies for biotherapeutics using weight of evidence assessment [pubmed.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
Validation & Comparative
A Comparative Guide to GSK189254A and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of GSK189254A with other prominent histamine (B1213489) H3 receptor (H3R) antagonists. The information presented is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds for therapeutic applications, particularly in the context of neurological disorders.
Introduction to H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor within the central nervous system. Its activation inhibits the synthesis and release of histamine and other neurotransmitters, such as acetylcholine, norepinephrine, and dopamine. Consequently, antagonists and inverse agonists of the H3 receptor enhance the release of these key neurotransmitters, leading to pro-cognitive and wake-promoting effects. This mechanism of action has made H3R antagonists a promising therapeutic target for a range of conditions, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[1]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected H3 receptor antagonists, focusing on their binding affinity, functional activity, and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity of H3 Receptor Antagonists
| Compound | Species | pKi | Ki (nM) | Reference |
| This compound | Human | 9.59 - 9.90 | 0.13 - 0.26 | [2] |
| Rat | 8.51 - 9.17 | 0.68 - 3.09 | [2] | |
| Pitolisant | Human | ~9.0 | ~1.0 | [3] |
| ABT-288 | Human | High Affinity | Not Specified | [4][5] |
| Ciproxifan | Rat | 8.24 - 9.27 | 0.54 - 5.75 | [6] |
Table 2: In Vitro Functional Activity of H3 Receptor Antagonists
| Compound | Assay Type | Species | pA2 / pIC50 | Activity Type | Reference |
| This compound | cAMP Accumulation | Human | pA2 = 9.06 | Antagonist | |
| [35S]GTPγS Binding | Human | pIC50 = 8.20 | Inverse Agonist | ||
| Pitolisant | Not Specified | Human | Not Specified | Antagonist/Inverse Agonist | [7] |
| ABT-288 | Not Specified | Not Specified | Not Specified | Antagonist | [4][5] |
Table 3: Pharmacokinetic Profiles of H3 Receptor Antagonists in Humans
| Compound | Half-life (t1/2) | Time to Maximum Concentration (Tmax) | Key Characteristics |
| This compound | Not Specified in Humans | Not Specified in Humans | Favorable preclinical pharmacokinetic profile. |
| Pitolisant | 10 - 12 hours | ~3 hours | Rapidly absorbed with a relatively long half-life.[7][8] |
| ABT-288 | 40 - 61 hours | ~2 - 4 hours | Long half-life, with exposure being dose-proportional.[4][5][9][10] |
Signaling Pathways and Experimental Workflows
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R antagonists block this signaling cascade, leading to an increase in neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway and the Action of Antagonists.
Experimental Workflow: In Vitro Binding Affinity Assay
This workflow outlines the typical steps involved in determining the binding affinity of a compound to the H3 receptor using a radioligand binding assay.
Caption: Workflow for a Radioligand Binding Assay to Determine H3R Affinity.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Materials:
-
Cell membranes expressing the H3 receptor (e.g., from HEK293T cells).
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM clobenpropit).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.[11][12][13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]
cAMP Functional Assay
Objective: To determine the functional activity (e.g., pA2 for antagonists) of a test compound at the H3 receptor.
Materials:
-
Cells stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293).
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
H3 receptor agonist (e.g., histamine or R-(-)-α-methylhistamine).
-
Test compound (e.g., this compound).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the assay buffer containing varying concentrations of the test compound (antagonist). Incubate for a specific period (e.g., 30 minutes).[14]
-
Agonist Stimulation: Add a fixed concentration of the H3 receptor agonist to the wells and incubate for a shorter period (e.g., 10 minutes).[14]
-
Adenylyl Cyclase Activation: Add forskolin to all wells (except for basal controls) to stimulate cAMP production and incubate for a further period (e.g., 30 minutes).[14]
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of the antagonist. Perform a Schild analysis to determine the pA2 value of the antagonist.
In Vivo Cognitive Performance Models
Objective: To assess the effects of a test compound on recognition memory in rodents.
Procedure:
-
Habituation: Individually habituate each animal to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.[15][16]
-
Familiarization/Training Phase (T1): Place the animal in the arena containing two identical objects. Allow the animal to explore the objects for a specific duration (e.g., 3-5 minutes).[17][18]
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 to 24 hours). The test compound is typically administered before the training phase or during the ITI.
-
Test Phase (T2): Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set duration (e.g., 3-5 minutes).[17][18]
-
Data Analysis: Calculate a discrimination index (e.g., (time exploring novel object - time exploring familiar object) / (total exploration time)). A higher index indicates better recognition memory.
Objective: To evaluate the effect of a test compound on fear-motivated learning and memory.
Procedure:
-
Acquisition/Training Trial: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. Place the animal in the lit compartment. When the animal enters the dark compartment (which rodents naturally prefer), a mild, brief foot shock is delivered through the grid floor.[19][20][21][22]
-
Retention Trial: After a specific interval (e.g., 24 hours), place the animal back in the lit compartment and measure the latency to enter the dark compartment.[19][21][22]
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of better memory of the aversive experience.
Objective: To assess spatial learning and memory in rodents.
Procedure:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface.[23][24][25]
-
Acquisition/Training: Over several consecutive days, the animal is placed in the pool from different starting positions and must learn to find the hidden platform using distal spatial cues in the room. Each trial ends when the animal finds the platform or after a maximum time has elapsed (e.g., 60-120 seconds).[26][27]
-
Probe Trial: After the training days, the platform is removed, and the animal is allowed to swim freely for a set time.
-
Data Analysis: Key measures include the escape latency and path length to find the platform during training, and the time spent in the target quadrant (where the platform was located) during the probe trial. Shorter escape latencies and a preference for the target quadrant indicate better spatial memory.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitolisant - Wikipedia [en.wikipedia.org]
- 9. The H3 antagonist ABT-288 is tolerated at significantly higher exposures in subjects with schizophrenia than in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The H3 antagonist ABT-288 is tolerated at significantly higher exposures in subjects with schizophrenia than in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 20. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 21. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 22. scantox.com [scantox.com]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 24. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cyagen.com [cyagen.com]
- 26. Video: Use of an Eight-arm Radial Water Maze to Assess Working and Reference Memory Following Neonatal Brain Injury [jove.com]
- 27. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: GSK189254A vs. Pitolisant for Histamine H3 Receptor Antagonism
In the landscape of drug discovery targeting cognitive and wakefulness-related disorders, the histamine (B1213489) H3 receptor has emerged as a promising target. As a presynaptic autoreceptor, its blockade enhances the release of histamine and other key neurotransmitters, offering therapeutic potential for conditions like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD). This guide provides a comparative preclinical overview of two prominent H3 receptor antagonists/inverse agonists: GSK189254A and pitolisant (B1243001).
At a Glance: Key Preclinical Characteristics
| Parameter | This compound | Pitolisant |
| Binding Affinity (Human H3R) | pKi = 9.59 - 9.90[1][2] | Ki = 0.16 nM[3][4] |
| Binding Affinity (Rat H3R) | pKi = 8.51 - 9.17[1][2] | Not explicitly stated |
| Functional Activity | Potent functional antagonist (pA2 = 9.06) and inverse agonist (pIC50 = 8.20)[1][2] | Competitive antagonist and inverse agonist (EC50 = 1.5 nM)[3][4] |
| Selectivity | >10,000-fold selective for human H3 receptors over other tested targets[1][2] | High affinity and selectivity for H3R with no appreciable binding to other histamine receptors[5] |
| Primary Preclinical Focus | Cognitive enhancement in models of Alzheimer's disease[1][6] | Wake-promotion and treatment of excessive daytime sleepiness (EDS)[7][8] |
Mechanism of Action: Unlocking Neurotransmitter Release
Both this compound and pitolisant act as antagonists/inverse agonists at the histamine H3 receptor. This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking this receptor, both compounds effectively "cut the brakes" on histamine release, leading to increased histaminergic neurotransmission in the brain. Furthermore, H3 receptors are also present as heteroreceptors on other, non-histaminergic neurons, where they regulate the release of other important neurotransmitters. Preclinical studies have demonstrated that antagonism of H3 receptors can increase the release of acetylcholine (B1216132), norepinephrine, and dopamine (B1211576), all of which play crucial roles in arousal, attention, and cognitive processes.[1][3]
Preclinical Efficacy: A Tale of Two Primary Endpoints
While both compounds share a common mechanism, their preclinical development has emphasized different therapeutic applications.
This compound: A Focus on Cognitive Enhancement
Research on this compound has predominantly centered on its potential to treat cognitive deficits, particularly those associated with Alzheimer's disease.[1]
Neurochemical Effects:
-
Increased Neurotransmitter Release: In microdialysis studies, oral administration of this compound (0.3-3 mg/kg) was shown to increase the release of acetylcholine, noradrenaline, and dopamine in the anterior cingulate cortex, as well as acetylcholine in the dorsal hippocampus of rats.[1]
Behavioral Effects in Cognitive Models: this compound demonstrated significant improvements in the performance of rats across a variety of cognitive paradigms:
-
Passive Avoidance: Improved performance at 1 and 3 mg/kg (p.o.).[1]
-
Water Maze: Enhanced performance at 1 and 3 mg/kg (p.o.).[1]
-
Object Recognition: Improved performance at 0.3 and 1 mg/kg (p.o.).[1]
-
Attentional Set-Shift: Enhanced performance at 1 mg/kg (p.o.).[1]
Pitolisant: A Wake-Promoting Agent
Pitolisant, now an approved medication for narcolepsy, was primarily investigated for its ability to promote wakefulness and reduce excessive daytime sleepiness.[7][8] A key aspect of its preclinical profile is its differentiation from traditional psychostimulants.
Neurochemical Effects:
-
No Direct Effect on Striatal Dopamine: Unlike amphetamine and modafinil, pitolisant did not significantly alter dopamine levels in the nucleus accumbens, a brain region associated with reward and addiction.[7][9] This suggests a lower potential for abuse.
Behavioral Effects in Wakefulness and Locomotor Models:
-
Wakefulness Promotion: Pitolisant has been shown to increase wakefulness at the expense of slow-wave and rapid eye movement sleep in animal models.[4]
-
Lack of Hyperlocomotion: In contrast to psychostimulants, pitolisant did not induce hyperlocomotion in rodents.[7][9]
-
No Behavioral Sensitization: Repeated administration of pitolisant did not lead to behavioral sensitization, a phenomenon often observed with drugs of abuse.[7]
Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of H3 receptor antagonists.
Histamine H3 Receptor Binding Assay
This assay determines the affinity of a compound for the H3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat H3 receptor.
-
Radioligand, such as [3H]-Nα-methylhistamine.
-
Test compounds (this compound or pitolisant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is then used to calculate the inhibitory constant (Ki).
In Vivo Microdialysis for Neurotransmitter Release
This technique measures the levels of neurotransmitters in specific brain regions of freely moving animals.
Materials:
-
Microdialysis probes.
-
A stereotaxic apparatus for probe implantation.
-
A high-performance liquid chromatography (HPLC) system with a sensitive detector (e.g., electrochemical or fluorescence).
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with aCSF at a slow, constant rate.
-
Collect the dialysate samples at regular intervals.
-
Administer the test compound (this compound or pitolisant) and continue to collect dialysate samples.
-
Analyze the concentration of neurotransmitters (e.g., histamine, acetylcholine, dopamine, norepinephrine) in the dialysate samples using HPLC.
Electroencephalography (EEG) Analysis for Wakefulness
EEG is used to record brain electrical activity and distinguish between different states of sleep and wakefulness.
Materials:
-
EEG and electromyography (EMG) electrodes.
-
A telemetry system for wireless recording.
-
Data acquisition and analysis software.
Procedure:
-
Surgically implant EEG and EMG electrodes in the animal.
-
Allow for a recovery period.
-
Record baseline EEG/EMG data to establish normal sleep-wake patterns.
-
Administer the test compound (this compound or pitolisant).
-
Continuously record EEG/EMG for a specified period post-administration.
-
The recorded data is scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, non-REM sleep, or REM sleep.
-
The total time spent in each state is quantified and compared between treatment and control groups.
Logical Framework: From Receptor to Response
The therapeutic rationale for H3 receptor antagonists is based on a clear and logical cascade of events.
Conclusion
This compound and pitolisant are both potent and selective histamine H3 receptor antagonists/inverse agonists with distinct preclinical profiles that have guided their potential therapeutic applications. This compound has demonstrated robust pro-cognitive effects in a range of animal models, supporting its development for cognitive disorders such as Alzheimer's disease. In contrast, pitolisant's profile is characterized by its wake-promoting effects without the hallmark characteristics of psychostimulants, leading to its successful clinical development and approval for the treatment of narcolepsy. This comparison highlights how a shared mechanism of action can be leveraged to address different, yet related, neurological and psychiatric conditions. Further research, including direct comparative studies, would be beneficial to fully elucidate the subtle differences in their pharmacological profiles and therapeutic potential.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the treatment of narcolepsy: clinical efficacy of pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer’s Disease and Age-Related Memory Decline (Preclinical) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the H3 Receptor Selectivity of GSK189254A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist, with other relevant compounds. The data presented herein is compiled from various preclinical studies to offer an objective overview of its selectivity and functional activity, supported by experimental data and detailed protocols.
High Affinity and Exceptional Selectivity of this compound for the H3 Receptor
This compound demonstrates sub-nanomolar affinity for the human histamine H3 receptor, with reported pKi values ranging from 9.59 to 9.90.[1][2] Its affinity for the rat H3 receptor is also high, with pKi values between 8.51 and 9.17.[1][2] A key characteristic of this compound is its remarkable selectivity. Studies have consistently shown that it is over 10,000-fold selective for the human H3 receptor compared to other histamine receptor subtypes (H1, H2, and H4) and a broad panel of other molecular targets.[1][2] This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate.
Comparative Binding Affinities
The following table summarizes the binding affinities (pKi) of this compound and other notable H3 receptor antagonists for the human H3 receptor.
| Compound | pKi (human H3 Receptor) | Reference(s) |
| This compound | 9.59 - 9.90 | [1][2] |
| Pitolisant | 9.80 | |
| Ciproxifan | 8.74 | [3] |
| Thioperamide | 8.40 | |
| ABT-239 | 9.52 | |
| JNJ-5207852 | 9.30 | |
| PF-3654746 | 9.40 |
Note: Data is compiled from various sources and may not be from direct head-to-head comparisons.
Functional Activity Profile: Potent Antagonism and Inverse Agonism
This compound exhibits potent functional activity at the human H3 receptor, acting as both a functional antagonist and an inverse agonist. In functional assays, it has demonstrated a pA2 value of 9.06 against agonist-induced changes in cAMP levels.[1][2] Furthermore, as an inverse agonist, it shows a pIC50 of 8.20 in GTPγS binding assays, indicating its ability to reduce the basal activity of constitutively active H3 receptors.[1][2]
Comparative Functional Activities
The table below compares the functional potency of this compound with other H3 receptor antagonists.
| Compound | Functional Assay | Potency (pA2 / pIC50) | Reference(s) |
| This compound | cAMP | 9.06 (pA2) | [1][2] |
| This compound | GTPγS | 8.20 (pIC50) | [1][2] |
| Pitolisant | GTPγS | 8.82 (pIC50) | |
| Ciproxifan | GTPγS | 8.30 (pIC50) | [3] |
| Thioperamide | GTPγS | 7.90 (pIC50) |
Note: Data is compiled from various sources and may not be from direct head-to-head comparisons.
Off-Target Selectivity Screening
Comprehensive off-target screening is crucial to assess the potential for undesirable side effects. This compound has been profiled against a wide range of receptors, ion channels, and enzymes, demonstrating a clean profile with its selectivity for the H3 receptor being more than 10,000-fold higher than for any other target tested. This extensive selectivity profiling underscores the specificity of this compound and its potential for a favorable safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high H3 receptor density (e.g., cerebral cortex).
-
Competition Binding Assay: A fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [³H]this compound or [³H]Nα-methylhistamine) is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To measure the ability of a compound to modulate G-protein activation by the H3 receptor, identifying it as an agonist, antagonist, or inverse agonist.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the H3 receptor are prepared as described above.
-
Incubation: Membranes are incubated with GDP and increasing concentrations of the test compound.
-
GTPγS Addition: [³⁵S]GTPγS is added to the reaction mixture to initiate the binding to activated G-proteins.
-
Termination and Filtration: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the filters is measured by scintillation counting.
-
Data Analysis: For inverse agonists, the pIC50 value is determined from the concentration-response curve of inhibition of basal GTPγS binding. For antagonists, the ability to block agonist-stimulated GTPγS binding is measured.
Objective: To assess the functional consequence of H3 receptor modulation on the downstream signaling molecule, cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Whole cells expressing the H3 receptor are used.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) and then treated with the test compound.
-
Forskolin (B1673556) Stimulation (for antagonists): To measure antagonism, cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of an H3 agonist and the test antagonist.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: For inverse agonists, an increase in cAMP levels from the basal state is measured. For antagonists, the pA2 value is calculated from the rightward shift of the agonist concentration-response curve.
Visualizations
H3 Receptor Signaling Pathway
Caption: H3 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
References
Reproducibility of GSK189254A's Cognitive-Enhancing Effects: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the preclinical cognitive-enhancing effects of the H3 receptor antagonist GSK189254A and its alternatives. This guide provides a comparative analysis of experimental data, detailed methodologies for key behavioral paradigms, and a visualization of the underlying signaling pathway.
The histamine (B1213489) H3 receptor antagonist/inverse agonist this compound has demonstrated significant pro-cognitive effects in preclinical studies. This has generated interest in its potential therapeutic application for cognitive disorders. However, the reproducibility of these findings and the compound's performance relative to other H3 receptor antagonists are crucial considerations for the scientific and drug development communities. This guide aims to provide an objective comparison based on available preclinical data.
Comparative Analysis of Preclinical Efficacy
The cognitive-enhancing effects of this compound have been evaluated in several rodent models of learning and memory. To provide a comparative perspective, this section summarizes the quantitative data from the initial proof-of-concept study for this compound alongside data from studies on other notable H3 receptor antagonists: pitolisant, ABT-239, thioperamide, and ciproxifan. The data are presented for three commonly used behavioral paradigms: the Novel Object Recognition (NOR) test, the Passive Avoidance (PA) test, and the Morris Water Maze (MWM).
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory. A higher discrimination index (DI) indicates better memory, as the animal spends more time exploring a novel object compared to a familiar one.
| Compound | Species | Dose (mg/kg, p.o.) | Discrimination Index (DI) / % Preference for Novel Object | p-value vs. Control | Reference |
| This compound | Rat | 0.3 | ~65% preference | < 0.05 | Medhurst et al., 2007[1] |
| 1 | ~70% preference | < 0.01 | Medhurst et al., 2007[1] | ||
| Thioperamide | Mouse | 5 | 68.04 ± 2.14% | < 0.05 | Yan et al., 2021 |
| Ciproxifan | Rat | 3 (i.p.) | DI significantly increased | < 0.001 | Trofimiuk & Braszko, 2014[2] |
Note: Direct statistical comparison between studies is not possible due to variations in experimental conditions.
Passive Avoidance (PA) Test
The PA test evaluates fear-motivated memory. An increase in step-through latency indicates that the animal remembers the aversive stimulus (a footshock) associated with a specific compartment.
| Compound | Species | Dose (mg/kg, p.o.) | Step-Through Latency (s) | p-value vs. Control | Reference |
| This compound | Rat | 1 | Increased latency | < 0.05 | Medhurst et al., 2007[1] |
| 3 | Increased latency | < 0.01 | Medhurst et al., 2007[1] | ||
| Thioperamide | Mouse | 1.25-20 (i.p.) | Dose-dependent increase | Significant | Brabant et al., 2004 |
| Ciproxifan | Rat | 3 (i.p.) | Significantly increased | < 0.001 | Trofimiuk & Braszko, 2014[2] |
Note: The data from Medhurst et al. (2007) was presented graphically; specific latency values were not provided in the abstract.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory. A decrease in escape latency (the time taken to find a hidden platform) across training days indicates learning.
| Compound | Species | Dose (mg/kg, p.o.) | Effect on Escape Latency | p-value vs. Control | Reference |
| This compound | Rat | 1 | Significant decrease in escape latency over training days | < 0.05 | Medhurst et al., 2007[1] |
| 3 | Significant decrease in escape latency over training days | < 0.05 | Medhurst et al., 2007[1] | ||
| ABT-239 | Rat | - | Improved spatial reference memory in stressed animals | < 0.05 | Trofimiuk et al., 2021[3] |
Note: The data from Medhurst et al. (2007) was presented graphically; specific latency values were not provided in the abstract.
Signaling Pathway of H3 Receptor Antagonists
This compound and other H3 receptor antagonists/inverse agonists exert their pro-cognitive effects by modulating neurotransmitter release in key brain regions. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor. As an autoreceptor, its activation inhibits histamine synthesis and release. As a heteroreceptor, it inhibits the release of other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. By blocking the constitutive activity of the H3 receptor, these compounds disinhibit the release of these neurotransmitters, which are crucial for arousal, attention, and cognitive processes.
Caption: Signaling pathway of this compound and other H3 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key behavioral tests cited in this guide.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Apparatus: An open-field arena (e.g., a 50 x 50 x 50 cm box). A variety of objects that are distinct in shape, color, and texture, but similar in size and lacking any innate motivational properties.
Procedure:
-
Habituation: The rodent is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce novelty-induced stress.
-
Sample Phase (T1): The animal is placed in the arena containing two identical objects and is allowed to explore them for a specific duration (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose and/or forepaws.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period, which can range from minutes to 24 hours or more, depending on the memory phase being investigated.
-
Test Phase (T2): The animal is returned to the arena, which now contains one familiar object (from T1) and one novel object. The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly greater than zero indicates successful recognition memory.
Passive Avoidance (PA) Test
Objective: To assess fear-motivated, long-term memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild electric shock.
Procedure:
-
Acquisition/Training Trial: The rodent is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to brightly lit areas and will typically enter the dark compartment. Once the animal has fully entered the dark compartment, the door is closed, and a brief, mild footshock is delivered through the grid floor. The animal is then removed and returned to its home cage.
-
Retention/Test Trial: After a set interval (typically 24 or 48 hours), the animal is again placed in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cut-off time (e.g., 300 seconds).
-
Data Analysis: A longer step-through latency in the test trial compared to a control group that did not receive a footshock is indicative of memory for the aversive experience.
Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is submerged just below the water surface. Various extra-maze cues (e.g., posters, shapes) are placed around the room to serve as spatial references.
Procedure:
-
Acquisition Training: The rodent is placed in the water at one of several predetermined start locations and must swim to find the hidden platform. Each trial ends once the animal finds the platform or after a maximum time has elapsed (e.g., 60-90 seconds). If the animal fails to find the platform, it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before the next trial begins. This is repeated for several trials per day over several consecutive days.
-
Probe Trial: After the last day of training, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: Learning is assessed by a decrease in escape latency and path length to the platform across training days. Memory is assessed in the probe trial by a significantly greater amount of time spent in the target quadrant compared to the other quadrants.
References
- 1. Effects of 7-NI and ODQ on memory in the passive avoidance, novel object recognition, and social transmission of food preference tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single dose of H3 receptor antagonist--ciproxifan--abolishes negative effects of chronic stress on cognitive processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the memory trace nature in passive avoidance response [ouci.dntb.gov.ua]
A Comparative Guide to the Off-Target Binding Profiles of H3 Receptor Antagonists
An objective analysis of GSK189254A and other notable histamine (B1213489) H3 receptor antagonists for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the off-target binding profiles of the highly selective histamine H3 receptor (H3R) antagonist, this compound, alongside other prominent H3R antagonists: ABT-239, pitolisant (B1243001), and thioperamide (B1682323). Understanding the selectivity of these compounds is crucial for predicting potential side effects and ensuring the specificity of experimental results.
Executive Summary
This compound stands out for its exceptional selectivity, demonstrating over 10,000-fold greater affinity for the human H3 receptor compared to a wide range of other molecular targets. While all the compared antagonists exhibit high affinity for the H3 receptor, their interactions with other receptors and enzymes vary, which could have implications for their therapeutic use and research applications. Pitolisant and thioperamide, for instance, show notable affinity for sigma (σ) receptors, a feature not prominently reported for this compound or ABT-239.
Comparative Off-Target Binding Profiles
The following tables summarize the available quantitative data on the off-target binding affinities of this compound, ABT-239, pitolisant, and thioperamide. Data is presented as pKi (the negative logarithm of the inhibition constant, Ki) or Ki values, where a higher pKi or a lower Ki indicates stronger binding affinity.
Table 1: Selectivity of this compound and Comparator Compounds at Histamine Receptors
| Compound | H1 Receptor (pKi/Ki) | H2 Receptor (pKi/Ki) | H4 Receptor (pKi/Ki) |
| This compound | >10,000-fold selective for H3R[1] | >10,000-fold selective for H3R[1] | >10,000-fold selective for H3R[1] |
| ABT-239 | >1000-fold selective for H3R | >1000-fold selective for H3R | >1000-fold selective for H3R |
| Pitolisant | Ki >10 µM | Ki >10 µM | Ki >10 µM |
| Thioperamide | >10 µM | >10 µM | Not specified |
Table 2: Off-Target Binding Profile of Pitolisant
| Target | Binding Affinity (Ki) |
| Sigma-1 (σ₁) Receptor | Low nanomolar range |
| Sigma-2 (σ₂) Receptor | Low nanomolar range |
| 5-HT2A Receptor | 544 nM |
| Dopamine D3 Receptor | 380 nM |
Table 3: Off-Target Binding Profile of Thioperamide
| Target | Binding Affinity (Ki) |
| 5-HT3 Receptor | 120 nM |
| Sigma (σ) Receptor | 180 nM |
Note: A comprehensive, directly comparable off-target screening panel for all four compounds is not publicly available. The data presented is compiled from various sources and may have been generated using different experimental conditions.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for H3 receptor antagonists is the blockade of H3 autoreceptors on histaminergic neurons, leading to increased histamine release. This, in turn, modulates the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.
The off-target binding profiles of these compounds are typically determined through a series of binding and functional assays. A general workflow for this process is outlined below.
Experimental Protocols
The determination of off-target binding profiles relies on standardized and validated experimental protocols. The most common methods employed are radioligand binding assays and functional assays such as cAMP measurement.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assays
Objective: To determine the functional effect (agonist, antagonist, or inverse agonist activity) of a test compound on G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase.
General Protocol for Gαi-coupled Receptors (like H3R):
-
Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured in microplates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: An agonist for the receptor is added to stimulate the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced decrease in cAMP levels is quantified, and the pA2 (for antagonists) or pIC50 (for inverse agonists) is determined.
Conclusion
This compound exhibits a highly selective off-target binding profile, with a more than 10,000-fold preference for the histamine H3 receptor over other tested targets.[1] This high degree of selectivity minimizes the potential for confounding effects in research and suggests a lower risk of off-target-related side effects in therapeutic applications. In comparison, other H3 receptor antagonists like pitolisant and thioperamide demonstrate interactions with other receptors, notably sigma and serotonin (B10506) receptors, which should be taken into consideration when interpreting experimental data or evaluating their clinical potential. The choice of an appropriate H3 receptor antagonist for research or development should be guided by a thorough understanding of its specific binding profile to ensure the desired on-target effects are not complicated by unintended off-target activities.
References
Head-to-Head Comparison: GSK189254A and ABT-239 in Preclinical Research
In the landscape of histamine (B1213489) H3 receptor antagonists and inverse agonists, GSK189254A and ABT-239 have emerged as critical tool compounds for investigating the therapeutic potential of this target in a range of central nervous system disorders. Both non-imidazole compounds exhibit high affinity and selectivity for the H3 receptor, a key regulator of neurotransmitter release in the brain. This guide provides a detailed, data-supported comparison of their pharmacological and pharmacokinetic profiles, as well as their efficacy in preclinical models, to aid researchers in selecting the appropriate tool for their studies.
In Vitro Pharmacology: A Tale of Two Potent Antagonists
Both this compound and ABT-239 demonstrate potent binding affinity and functional antagonism at the human and rat H3 receptors. While both are highly potent, subtle differences in their binding kinetics have been noted, with this compound described as a slowly dissociating agent and ABT-239 as a rapidly dissociating one[1]. This distinction in off-rate may have implications for their in vivo duration of action and pharmacodynamic profiles.
| Parameter | This compound | ABT-239 |
| Human H3 Receptor Binding Affinity (pKi) | 9.59 - 9.90[2] | 9.5[3] |
| Rat H3 Receptor Binding Affinity (pKi) | 8.51 - 9.17[2] | 8.9[3] |
| Human H3 Receptor Functional Antagonism (pA2) | 9.06 (vs. cAMP changes)[2] | Not explicitly reported in direct comparison |
| Human H3 Receptor Inverse Agonism (pIC50) | 8.20 (vs. basal [35S]GTPγS binding)[2] | Not explicitly reported in direct comparison |
| Rat H3 Receptor Inverse Agonism (pEC50) | Not explicitly reported | 8.9 (vs. constitutive [35S]GTPγS binding) |
| Selectivity | >10,000-fold for human H3 vs. other targets[2] | >1000-fold vs. human H1, H2, and H4 receptors |
In Vivo Performance: Cognitive Enhancement and Neurotransmitter Modulation
Both compounds have demonstrated efficacy in preclinical models of cognition, underscoring the potential of H3 receptor antagonism for treating cognitive deficits. In a direct comparative study of ex vivo binding in the rat cortex, oral administration of this compound resulted in a dose-dependent inhibition of [3H]R-α-methylhistamine binding with an ED50 of 0.17 mg/kg. In the same study, ABT-239 at doses of 0.3 and 1 mg/kg p.o. produced 36% and 68% inhibition, respectively[2].
Microdialysis studies have revealed that both compounds increase the release of key neurotransmitters involved in cognition and arousal. This compound (0.3-3 mg/kg p.o.) has been shown to increase acetylcholine (B1216132), noradrenaline, and dopamine (B1211576) in the anterior cingulate cortex, and acetylcholine in the dorsal hippocampus of rats[2]. Similarly, ABT-239 (0.1-3.0 mg/kg) enhances acetylcholine release in the frontal cortex and hippocampus, and dopamine release in the frontal cortex of rats[3].
Efficacy in Preclinical Cognition Models
| Model | This compound (oral dose) | ABT-239 (oral dose) |
| Passive Avoidance (Rat) | 1 and 3 mg/kg[2] | 0.1-1.0 mg/kg (inhibitory avoidance)[3] |
| Object Recognition (Rat) | 0.3 and 1 mg/kg[2] | Efficacious, specific doses not available for direct comparison |
| Water Maze (Rat) | 1 and 3 mg/kg[2] | Efficacious in stressed rats, specific doses not available for direct comparison[4][5] |
Pharmacokinetic Profiles
| Parameter (Rat) | This compound | ABT-239 |
| Oral Bioavailability | Good | 52% to 89% |
| Half-life (t1/2) | Not explicitly reported | 4 to 29 hours (across species: rat, dog, monkey) |
| Brain Penetration | Readily crosses the blood-brain barrier[6] | Readily crosses the blood-brain barrier |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and ABT-239 is the blockade of the histamine H3 receptor, which is a presynaptic autoreceptor and heteroreceptor. As inverse agonists, they also reduce the constitutive activity of the receptor. This leads to an increased release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes.
Caption: Simplified signaling pathway of H3 receptor antagonists.
Caption: General experimental workflow for characterizing H3R antagonists.
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds for the H3 receptor.
-
Methodology:
-
Prepare cell membranes from cells recombinantly expressing the human or rat H3 receptor.
-
Incubate the membranes with a radiolabeled H3 receptor ligand (e.g., [3H]R-α-methylhistamine or a proprietary radiolabeled antagonist) at various concentrations of the test compound (this compound or ABT-239).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Passive Avoidance Test
-
Objective: To assess the effect of the compounds on learning and memory.
-
Methodology:
-
The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door.
-
Training Day: Place the animal (rat) in the light compartment. When the animal enters the dark compartment, deliver a mild foot shock.
-
Testing Day (e.g., 24 hours later): Place the animal back in the light compartment and measure the latency to enter the dark compartment.
-
Administer the test compound (this compound or ABT-239) or vehicle orally at a specified time before the training or testing session.
-
An increased latency to enter the dark compartment on the testing day is indicative of improved memory of the aversive event.
-
In Vivo Microdialysis
-
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Methodology:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant, slow flow rate.
-
Collect the dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine, norepinephrine) in the dialysate using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Administer the test compound (this compound or ABT-239) and monitor the changes in neurotransmitter levels over time compared to baseline.
-
Conclusion
Both this compound and ABT-239 are potent and selective H3 receptor antagonists/inverse agonists with demonstrated pro-cognitive effects in preclinical models. This compound exhibits slightly higher reported binding affinity for the human H3 receptor and has been characterized as a slowly dissociating ligand. ABT-239 is a rapidly dissociating ligand with a well-documented efficacy profile across various cognitive and neuropsychiatric models. The choice between these two compounds will depend on the specific research question, the desired pharmacokinetic profile, and the specific experimental model being employed. The data presented in this guide provides a foundation for making an informed decision for future preclinical investigations into the therapeutic potential of H3 receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Cross-Validation of GSK189254A's Efficacy: A Comparative Guide for Researchers
An Objective Analysis of Preclinical Data for the Histamine (B1213489) H3 Receptor Antagonist
This guide provides a comprehensive comparison of the efficacy of GSK189254A, a selective histamine H3 receptor (H3R) antagonist and inverse agonist, based on available preclinical data. As no direct inter-laboratory cross-validation studies have been published, this guide synthesizes findings from key preclinical trials and compares them with data from other H3R antagonists, namely pitolisant (B1243001) and ABT-239. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Comparative Efficacy Data
The preclinical efficacy of this compound has been evaluated in various rodent models assessing cognitive enhancement and analgesic effects. The following tables summarize the key quantitative data from these studies, alongside comparative data for other H3R antagonists.
Table 1: In Vitro Pharmacological Profile of H3 Receptor Antagonists
| Compound | Binding Affinity (pKi) - Human H3R | Functional Antagonism (pA2) - cAMP Assay | Inverse Agonism (pIC50) - GTPγS Binding |
| This compound | 9.59 - 9.90[1] | 9.06[1] | 8.20[1] |
| Pitolisant | ~8.0 | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| ABT-239 | 9.2 | Not explicitly stated in reviewed sources | Potent inverse agonist |
Table 2: Preclinical Efficacy of this compound in Cognitive Models (Rats)
| Cognitive Task | Dosing (p.o.) | Key Findings |
| Passive Avoidance | 1 and 3 mg/kg | Significantly improved performance.[1] |
| Water Maze | 1 and 3 mg/kg | Significantly improved performance.[1] |
| Object Recognition | 0.3 and 1 mg/kg | Significantly improved performance.[1] |
| Attentional Set Shift | 1 mg/kg | Significantly improved performance.[1] |
Table 3: Preclinical Efficacy of this compound in Neuropathic Pain Models (Rats)
| Pain Model | Dosing (p.o.) | Key Findings |
| Chronic Constriction Injury (CCI) | 0.3, 3, and 10 mg/kg | Significantly reversed decrease in paw withdrawal threshold.[2] |
| Varicella-Zoster Virus (VZV) Induced | 3 mg/kg | Reversed decrease in paw withdrawal threshold.[2] |
It is important to note that a Phase II clinical trial of this compound for the treatment of narcolepsy was terminated due to a lack of efficacy, as determined by an interim futility analysis. No efficacy data from this trial has been publicly released.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
-
Radioligand Binding Assay (for Binding Affinity):
-
Objective: To determine the affinity of the compound for the histamine H3 receptor.
-
Method: Membranes from cells expressing the human H3 receptor are incubated with a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound (this compound, pitolisant, etc.). The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated. This provides a measure of the compound's binding affinity.
-
-
cAMP Accumulation Assay (for Functional Antagonism):
-
Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Method: Cells expressing the H3 receptor are treated with an agonist (e.g., histamine) in the presence of varying concentrations of the antagonist. The H3 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to decreased cAMP levels. An antagonist will block this effect, resulting in higher cAMP levels compared to the agonist alone. The pA2 value is calculated to quantify the antagonist's potency.
-
-
GTPγS Binding Assay (for Inverse Agonism):
-
Objective: To measure the ability of a compound to decrease the basal activity of the H3 receptor.
-
Method: The H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal activity can be measured by the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the G protein. An inverse agonist will stabilize the inactive state of the receptor, leading to a decrease in basal [35S]GTPγS binding. The pIC50 value reflects the potency of the inverse agonist.
-
In Vivo Behavioral Models (Rats)
-
Passive Avoidance Test:
-
Objective: To assess long-term memory.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The dark chamber has an electrified grid floor.
-
Procedure:
-
Training: The rat is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing (24h later): The rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
-
Morris Water Maze:
-
Objective: To assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: The rat is placed in the pool from different starting positions and must learn the location of the hidden platform using distal cues in the room.
-
Probe Trial: The platform is removed, and the time spent in the quadrant where the platform was previously located is measured. More time spent in the target quadrant indicates better spatial memory.
-
-
-
Novel Object Recognition Test:
-
Objective: To assess recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Familiarization Phase: The rat is allowed to explore two identical objects in the arena.
-
Test Phase (after a delay): One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates that the rat remembers the familiar one.
-
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of this compound.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK189254A and GSK334429 in Preclinical Pain Relief Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two novel histamine (B1213489) H3 receptor antagonists, GSK189254A and GSK334429, based on their performance in preclinical pain relief studies. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Introduction
This compound and GSK334429 are potent and selective antagonists of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of various neurotransmitters, including histamine, acetylcholine, noradrenaline, and dopamine.[1][2] By blocking the inhibitory action of the H3 receptor, these antagonists increase neurotransmitter release, a mechanism that has shown promise in various neurological and psychiatric disorders, including neuropathic pain.[1][2][3][4] This guide summarizes the available preclinical data for both compounds, focusing on their receptor binding affinity, functional activity, and efficacy in animal models of neuropathic pain.
Quantitative Data Summary
The following tables present a summary of the key quantitative data for this compound and GSK334429, facilitating a direct comparison of their pharmacological profiles and in vivo efficacy.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | GSK334429 | Reference |
| Human H3 Receptor Binding Affinity (pKi) | 9.59 - 9.90 | 9.49 ± 0.09 | [1][5][6] |
| Rat H3 Receptor Binding Affinity (pKi) | 8.51 - 9.17 | 9.12 ± 0.14 | [1][5][6] |
| Functional Antagonism (pA2) vs. agonist-induced cAMP changes | 9.06 | 8.84 ± 0.04 | [1][6] |
| Inverse Agonism (pIC50) vs. basal GTPγS binding | 8.20 | 8.59 ± 0.04 | [1][6] |
Table 2: In Vivo Efficacy in Neuropathic Pain Models
| Animal Model | Efficacy Measure | This compound | GSK334429 | Reference |
| Chronic Constriction Injury (CCI) in Rats | Reversal of decreased paw withdrawal threshold (PWT) | Significant at 0.3, 3, and 10 mg/kg p.o. | Significant at 1, 3, and 10 mg/kg p.o. | [3][7][8] |
| Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain in Rats | Reversal of decreased paw withdrawal threshold (PWT) | Significant at 3 mg/kg p.o. | Significant at 10 mg/kg p.o. | [3][7][8] |
| Capsaicin-Induced Secondary Allodynia in Rats | Reversal of capsaicin-induced reductions in paw withdrawal threshold | Not explicitly stated in direct comparison | Significant at 3 and 10 mg/kg p.o. | [6] |
Signaling Pathway and Mechanism of Action
This compound and GSK334429 act as antagonists at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gi/o pathway. In its basal state, the H3 receptor can exhibit constitutive activity, leading to a tonic inhibition of neurotransmitter release. As inverse agonists, these compounds not only block the binding of the endogenous agonist histamine but also reduce the receptor's basal activity. This disinhibition leads to an increased release of several key neurotransmitters in the central nervous system, including acetylcholine, noradrenaline, and dopamine, which are involved in pain modulation.[1][2]
Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies cited in the comparison of this compound and GSK334429.
In Vivo Pain Models
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used surgical model to induce neuropathic pain that mimics symptoms of complex regional pain syndrome.[8][9][10][11]
-
Animal Subjects: Male Sprague-Dawley or Wistar rats, typically weighing 100-250g.[8][9]
-
Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane).
-
A skin incision is made on the dorsal surface of the thigh to expose the common sciatic nerve.[9][10]
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with approximately 1 mm spacing between them.[10][12] The ligatures are tightened to a degree that causes a slight constriction but does not arrest epineural blood flow.[10]
-
The muscle layer is closed with sutures, and the skin incision is closed with wound clips.[8][9]
-
-
Post-Operative Care: Animals are housed with additional bedding and monitored for well-being. Wound clips are typically removed 7-10 days after surgery.[8][9]
-
Behavioral Testing: Mechanical allodynia and hyperalgesia are assessed at various time points post-surgery.
2. Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats
This model simulates the chronic pain associated with post-herpetic neuralgia, a complication of shingles.[13][14][15]
-
Animal Subjects: Male Wistar or Sprague-Dawley rats.[16]
-
Virus Inoculation:
-
Behavioral Testing: The development of mechanical allodynia and thermal hyperalgesia is monitored over several weeks.
Behavioral Assessment of Pain
1. Mechanical Allodynia Assessment (von Frey Test)
This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.[1][3][6][7]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.[4][7]
-
A von Frey filament is applied perpendicularly to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.[1][6]
-
The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT).
-
The "up-down" method is often used to determine the 50% withdrawal threshold.[3]
-
2. Mechanical Hyperalgesia Assessment (Analgesymeter - Randall-Selitto Test)
This test measures the pain threshold in response to a noxious mechanical pressure.[17]
-
Apparatus: An analgesymeter that applies a linearly increasing pressure to the paw.
-
Procedure:
-
The rat's paw is placed on a small plinth under a pusher.
-
A foot pedal is pressed to start the application of increasing pressure.
-
When the rat shows a pain response (e.g., struggling or vocalization), the pedal is released, and the pressure at that point is recorded.[17]
-
In Vitro Assays
1. Receptor Binding Assays
These assays determine the affinity of the compounds for the histamine H3 receptor.[18][19][20]
-
Materials: Cell membranes prepared from cells expressing recombinant human or rat H3 receptors (e.g., HEK-293 or CHO cells), a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine), and the test compounds (this compound, GSK334429).[19][21]
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
2. Functional Assays (cAMP Accumulation Assay)
These assays measure the ability of the compounds to antagonize the agonist-induced inhibition of adenylyl cyclase or to act as inverse agonists.[5][21][22]
-
Materials: Intact cells expressing the H3 receptor, a phosphodiesterase inhibitor (e.g., IBMX), forskolin (B1673556) (to stimulate adenylyl cyclase), an H3 receptor agonist (e.g., R-α-methylhistamine), and the test compounds.
-
Procedure for Antagonism:
-
Cells are pre-incubated with the test compound.
-
The H3 receptor agonist is added to inhibit forskolin-stimulated cAMP production.
-
The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).
-
The ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its antagonist potency (pA2).
-
-
Procedure for Inverse Agonism:
-
Cells are incubated with the test compound in the absence of an agonist.
-
The effect of the compound on the basal level of cAMP is measured. An increase in cAMP levels indicates inverse agonist activity.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preclinical evaluation of this compound and GSK334429 in pain relief studies.
Caption: General workflow for preclinical pain studies.
Conclusion
Both this compound and GSK334429 demonstrate high affinity for the histamine H3 receptor and act as potent antagonists and inverse agonists.[1][6] Preclinical studies in rat models of neuropathic pain, including the CCI and VZV models, have shown that both compounds are orally active and effective in reversing pain-related behaviors.[3][7][8] While both compounds show significant efficacy, the effective dose ranges may vary slightly between the models. This comprehensive guide, with its structured data presentation and detailed experimental protocols, provides a valuable resource for the scientific community to further evaluate and build upon the research of these promising analgesic candidates.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 4. forum.painresearcher.net [forum.painresearcher.net]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. von Frey testing [bio-protocol.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. criver.com [criver.com]
- 10. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 11. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. Chronic Constriction Injury of the Sciatic Nerve Model [bio-protocol.org]
- 13. Varicella zoster virus-induced pain and post-herpetic neuralgia in the human host and in rodent animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Guide to Preclinical Models of Zoster-Associated Pain and Postherpetic Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Varicella zoster virus induces neuropathic changes in rat dorsal root ganglia and behavioral reflex sensitisation that is attenuated by gabapentin or sodium channel blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relief of pain induced by varicella-zoster virus in a rat model of post-herpetic neuralgia using a herpes simplex virus vector expressing enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analgesy-meter the 1st and original Randall-Selitto paw-pressure test | Animalab [animalab.eu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of GSK189254A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of GSK189254A with other histamine (B1213489) H3 receptor antagonists. The data presented is based on available preclinical studies and is intended to provide an objective overview to inform further research and development.
Disclaimer: Direct comparative studies evaluating the in vivo cognitive effects of this compound against other H3 receptor antagonists in the same experimental settings are not currently available in the public domain. The following comparison is compiled from data reported in separate publications. Therefore, direct comparisons of potency and efficacy should be interpreted with caution due to potential variations in experimental protocols, animal strains, and other laboratory-specific conditions.
Comparative Efficacy in Preclinical Cognitive Models
This compound has demonstrated significant efficacy in various rodent models of cognition. As a selective histamine H3 receptor antagonist/inverse agonist, it enhances the release of key neurotransmitters involved in learning and memory, including acetylcholine, norepinephrine, and dopamine.[1] This mechanism of action is shared by other H3 receptor antagonists, making them a promising class of compounds for cognitive enhancement.
Below is a summary of the in vivo efficacy of this compound compared to other notable H3 receptor antagonists, ABT-239 and Pitolisant, in key behavioral paradigms.
Table 1: Passive Avoidance Test
The passive avoidance test assesses fear-motivated learning and memory. An increase in step-through latency indicates improved memory retention.
| Compound | Species | Dose (p.o.) | Effect on Step-Through Latency | Reference |
| This compound | Rat | 1 and 3 mg/kg | Significantly increased | [1] |
| ABT-239 | Rat Pup | 0.1 - 1.0 mg/kg | Improved acquisition | Not directly comparable |
Note: While both compounds show positive effects, the studies were conducted in different age groups of rats, which may influence the results.
Table 2: Morris Water Maze Test
The Morris water maze is a test of spatial learning and memory. A decrease in escape latency or an increase in time spent in the target quadrant during a probe trial indicates enhanced spatial memory.
| Compound | Species | Dose (p.o.) | Effect on Spatial Memory | Reference |
| This compound | Rat | 1 and 3 mg/kg | Significantly improved performance | [1] |
| ABT-239 | Rat (stressed) | Not specified | Improved spatial reference memory | [2] |
Note: The study on ABT-239 was conducted in a stress-induced cognitive deficit model, which differs from the model used for this compound.
Table 3: Novel Object Recognition Test
The novel object recognition test evaluates recognition memory. An increased preference for a novel object over a familiar one indicates intact recognition memory.
| Compound | Species | Dose (p.o.) | Effect on Recognition Memory | Reference |
| This compound | Rat | 0.3 and 1 mg/kg | Significantly improved performance | [1] |
| Pitolisant | Mouse | Not specified | Improved episodic-like memory | Not directly comparable |
Table 4: Attentional Set-Shift Task
The attentional set-shifting task assesses cognitive flexibility. A reduction in trials to criterion, particularly in the extradimensional shift phase, suggests improved executive function.
| Compound | Species | Dose (p.o.) | Effect on Cognitive Flexibility | Reference |
| This compound | Rat | 1 mg/kg | Significantly improved performance | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in preclinical cognitive research.
Passive Avoidance Test Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: A rat is placed in the light compartment. When the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory of the aversive stimulus.
Morris Water Maze Test Protocol
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time to find the platform (escape latency) is recorded for each trial.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
Novel Object Recognition Test Protocol
-
Apparatus: An open-field arena.
-
Familiarization Phase: A rat is placed in the arena with two identical objects and allowed to explore them for a set period.
-
Test Phase: After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object (spending significantly more time exploring it) indicates recognition memory.
Attentional Set-Shift Task Protocol
-
Apparatus: A testing chamber with two digging pots.
-
Discrimination Phases: Rats are trained to discriminate between two stimuli (e.g., digging media or odors) to find a food reward.
-
Intra-dimensional Shift: The specific stimuli are changed, but the relevant dimension (e.g., digging medium) remains the same.
-
Extra-dimensional Shift: The previously irrelevant dimension (e.g., odor) becomes the relevant cue for finding the reward. The number of trials required to reach a set criterion of correct choices is measured for each phase. An increase in trials during the extra-dimensional shift compared to the intra-dimensional shift is a measure of cognitive flexibility.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for In Vivo Cognitive Efficacy Testing.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of GSK189254A's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an objective comparison of GSK189254A, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's mechanism of action and therapeutic potential.
Executive Summary
This compound is a high-affinity antagonist/inverse agonist of the H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other key neurotransmitters in the central nervous system. By blocking the constitutive activity of the H3 receptor, this compound enhances the release of acetylcholine, noradrenaline, and dopamine, which is hypothesized to underlie its pro-cognitive effects. This guide compares the in vitro and in vivo pharmacological properties of this compound with those of other notable H3R antagonists, pitolisant (B1243001) and ABT-288, based on available preclinical data. While direct head-to-head comparative studies are limited, this guide synthesizes data from various independent and manufacturer-led studies to provide a comprehensive overview.
Data Presentation: In Vitro and In Vivo Pharmacology
The following tables summarize the key pharmacological parameters of this compound and its comparators. Data is compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | Target | Species | Binding Affinity (pKi) | Functional Activity (pA2/pIC50) | Selectivity | Reference |
| This compound | H3 Receptor | Human | 9.59 - 9.90 | pA2 = 9.06 (antagonism) pIC50 = 8.20 (inverse agonism) | >10,000-fold vs. other targets | [1] |
| H3 Receptor | Rat | 8.51 - 9.17 | - | - | [1] | |
| Pitolisant | H3 Receptor | Human | ~8.8 | - | High | [2] |
| ABT-288 | H3 Receptor | Human | 8.72 | - | >5,000-fold vs. other histamine receptors | |
| H3 Receptor | Rat | 8.09 | - | - |
Table 2: In Vivo Effects on Neurotransmitter Release (Microdialysis)
| Compound | Dose (mg/kg, p.o.) | Brain Region | Acetylcholine Release | Noradrenaline Release | Dopamine Release | Reference |
| This compound | 0.3 - 3 | Anterior Cingulate Cortex | Increased | Increased | Increased | [1] |
| Dorsal Hippocampus | Increased | - | - | [1] | ||
| Pitolisant | 10 (i.p.) | Nucleus Accumbens | - | - | No significant change | [3][4] |
| ABT-288 | - | Rat Prefrontal Cortex | Enhanced | - | Enhanced |
Table 3: In Vivo Efficacy in Preclinical Cognition Models
| Compound | Model | Species | Effective Dose (mg/kg, p.o.) | Cognitive Effect | Reference |
| This compound | Passive Avoidance | Rat | 1 and 3 | Improved performance | [1] |
| Water Maze | Rat | 1 and 3 | Improved performance | [1] | |
| Object Recognition | Rat | 0.3 and 1 | Improved performance | [1] | |
| Pitolisant | - | - | - | Pro-cognitive effects reported | [5] |
| ABT-288 | Inhibitory Avoidance | Rat | 0.001 - 0.03 | Improved acquisition | |
| Social Recognition | Rat | 0.03 - 0.1 | Improved memory | ||
| Water Maze | Rat | 0.1 - 1.0 | Improved spatial learning |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of experimental findings. Below are representative protocols for key assays used to characterize H3 receptor antagonists.
Radioligand Binding Assay for H3 Receptor Affinity
This protocol determines the binding affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine or [³H]GSK189254.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound, pitolisant, ABT-288) at various concentrations.
-
Non-specific binding control: High concentration of a known H3R ligand (e.g., 10 µM imetit).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (15-20 µg protein) with the radioligand (e.g., 1 nM [³H]GSK189254) and varying concentrations of the test compound in the assay buffer.[6][7]
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3-0.5% polyethyleneimine.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Inverse Agonism
This assay measures the ability of a compound to modulate cyclic AMP (cAMP) levels in cells expressing the H3 receptor, which is constitutively active and coupled to Gi/o proteins, thereby inhibiting adenylyl cyclase.
Materials:
-
HEK293 or CHO cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test compounds (this compound, pitolisant, ABT-288) at various concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator, optional for enhancing signal window).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the H3R-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing the phosphodiesterase inhibitor.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
(Optional) Add a sub-maximal concentration of forskolin to stimulate cAMP production.
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve.
-
Determine the pIC₅₀ (potency) and the magnitude of the effect (efficacy) from the curve. An increase in cAMP levels indicates inverse agonist activity.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., with a 2-4 mm membrane length).
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds (this compound, pitolisant, ABT-288) for oral or intraperitoneal administration.
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus, or nucleus accumbens) of the experimental animal (e.g., rat) under anesthesia.
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
After establishing a stable baseline of neurotransmitter levels, administer the test compound.
-
Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations over time.
-
Analyze the dialysate samples to quantify the levels of acetylcholine, dopamine, and noradrenaline using a validated analytical method.
-
Express the results as a percentage change from the baseline levels.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for validating H3R antagonist mechanism.
Caption: Logical framework for comparing H3R antagonists.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) | MDPI [mdpi.com]
- 7. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK189254A and Standard Cognitive Enhancers for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, against established cognitive enhancers: donepezil, modafinil, and methylphenidate. The following sections present a summary of their performance in various cognitive domains, detailed experimental protocols for the cited studies, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: A Brief Overview
This compound exerts its pro-cognitive effects by blocking histamine H3 autoreceptors, which leads to an increase in the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576) in brain regions critical for cognition, including the cortex and hippocampus.
Donepezil , a cornerstone in Alzheimer's disease therapy, is a reversible inhibitor of acetylcholinesterase. By preventing the breakdown of acetylcholine, it increases the levels of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Modafinil , a wakefulness-promoting agent, is thought to work through a combination of mechanisms, including the blockade of the dopamine transporter, leading to increased synaptic dopamine levels. It also influences other neurotransmitter systems, such as histamine, norepinephrine (B1679862), and serotonin.
Methylphenidate , commonly used to treat Attention-Deficit/Hyperactivity Disorder (ADHD), is a potent inhibitor of the dopamine and norepinephrine transporters. This action results in elevated levels of these catecholamines in the synapse, which is believed to improve attention and executive function.
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies in rats, comparing the effects of this compound with donepezil, modafinil, and methylphenidate on various cognitive tasks. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to variations in experimental protocols.
Table 1: Novel Object Recognition (NOR) Task
This task assesses recognition memory. A higher discrimination index (DI) indicates better memory of the familiar object.
| Compound | Dose (mg/kg) | Administration Route | Discrimination Index (DI) / % Preference for Novel Object | Animal Model | Reference |
| This compound | 1 | p.o. | DI: ~0.4 (vs. ~0.1 in vehicle) | Rat | Medhurst et al., 2007 |
| Donepezil | 1 | p.o. | Showed significant improvement over vehicle | Rat | [1] |
| Modafinil | 64 | p.o. | Reversed PCP-induced deficit in novel object exploration | Rat | [2][3] |
| Methylphenidate | 5.0 | i.p. | Disrupted novel object exploration in weanling rats | Rat | [4] |
Table 2: Morris Water Maze (MWM) Task
This task evaluates spatial learning and memory. A shorter escape latency indicates better learning.
| Compound | Dose (mg/kg) | Administration Route | Escape Latency (seconds) | Animal Model | Reference |
| This compound | 3 | p.o. | Significantly reduced escape latency vs. scopolamine-treated group | Rat | Medhurst et al., 2007 |
| Donepezil | 1.0 | gavage | Significantly shortened insidious escape latency in AD model rats | Rat | [5] |
| Modafinil | 55 and 100 | i.p. | Significantly more correct choices, indicating faster learning | Rat | [6] |
| Methylphenidate | 1 | i.p. | Reduced time to reach a visible platform, but did not influence learning of hidden platform location | Rat | [7] |
Table 3: Passive Avoidance Task
This task assesses fear-based learning and memory. A longer step-through latency indicates better memory of the aversive stimulus.
| Compound | Dose (mg/kg) | Administration Route | Step-through Latency (seconds) | Animal Model | Reference |
| This compound | 3 | p.o. | Significantly increased step-through latency vs. scopolamine-treated group | Rat | Medhurst et al., 2007 |
| Donepezil | - | - | Chronic treatment reverted performance of Aβ rats to sham levels | Rat | [8] |
| Modafinil | 100 | i.p. | Prevented retention impairment in sleep-deprived rats | Rat | [9] |
| Methylphenidate | - | - | Compensated for deleterious effects of maternal separation on passive avoidance memory in female rats | Rat | [10] |
Table 4: Attentional Set-Shifting Task (ASST)
This task measures cognitive flexibility and executive function. Fewer trials to criterion indicate better performance.
| Compound | Dose (mg/kg) | Administration Route | Trials to Criterion (Extra-Dimensional Shift) | Animal Model | Reference |
| This compound | 1 | p.o. | Significantly fewer trials to criterion vs. vehicle | Rat | Medhurst et al., 2007 |
| Donepezil | - | - | Data not readily available in a comparable format | - | - |
| Modafinil | 200 (human dose) | p.o. | Showed significant improvement in patients with schizophrenia | Human | [11] |
| Methylphenidate | 2.5 | p.o. | Fewer trials to criterion in SHR rats (ADHD model) | Rat | [12] |
Experimental Protocols
Novel Object Recognition (NOR) Task (based on Medhurst et al., 2007)
-
Apparatus: A black wooden box (80 x 60 x 30 cm) illuminated by a red light.
-
Objects: Two sets of three different objects, counterbalanced across animals.
-
Habituation: Rats were habituated to the testing arena for 10 minutes on three consecutive days.
-
Acquisition Phase (T1): On day 4, rats were placed in the arena with two identical objects for a 3-minute exploration period. Exploration was defined as the rat’s nose being within 2 cm of the object.
-
Retention Phase (T2): After a 1-hour inter-trial interval, one of the familiar objects was replaced with a novel object, and the rats were allowed to explore for 3 minutes.
-
Data Analysis: The time spent exploring each object was recorded, and a discrimination index (DI) was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
Morris Water Maze (MWM) Task (based on Medhurst et al., 2007)
-
Apparatus: A circular pool (1.8 m diameter) filled with water made opaque with a non-toxic substance. A hidden platform was submerged 1 cm below the water surface.
-
Procedure: Rats were trained to find the hidden platform from four different starting positions. Each rat underwent four trials per day for five consecutive days.
-
Probe Trial: On day 6, the platform was removed, and the rats were allowed to swim for 60 seconds to assess their spatial memory.
-
Scopolamine (B1681570) Challenge: To induce a cognitive deficit, scopolamine (0.3 mg/kg, i.p.) was administered 30 minutes before testing. This compound was administered 60 minutes before testing.
-
Data Analysis: Escape latency (time to find the platform) was recorded for each trial.
Passive Avoidance Task (based on Medhurst et al., 2007)
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber was equipped with a grid for delivering a mild footshock.
-
Acquisition Trial: Rats were placed in the light compartment. When they entered the dark compartment, the door was closed, and a mild footshock (0.5 mA for 2 seconds) was delivered.
-
Retention Trial: 24 hours later, rats were again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) was recorded, with a cut-off time of 300 seconds.
-
Scopolamine Challenge: Scopolamine (0.5 mg/kg, s.c.) was administered 30 minutes before the acquisition trial to induce a memory deficit. This compound was administered 60 minutes before the acquisition trial.
-
Data Analysis: The step-through latency in the retention trial was used as a measure of memory.
Attentional Set-Shifting Task (ASST) (based on Medhurst et al., 2007)
-
Apparatus: A testing chamber with two digging pots.
-
Procedure: Rats were trained to discriminate between different digging media (e.g., sawdust vs. paper shreds) or different odors to find a food reward. The task involved several stages, including simple discrimination, compound discrimination, reversal learning, intra-dimensional shift, and extra-dimensional (ED) shift. The ED shift requires the rat to switch its attention from one stimulus dimension (e.g., medium) to another (e.g., odor).
-
Data Analysis: The number of trials required to reach a criterion of six consecutive correct choices was recorded for each stage. The key measure of cognitive flexibility is the performance on the ED shift.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the Novel Object Recognition task.
Caption: Comparison of primary mechanisms of action.
References
- 1. PET Evidence of the Effect of Donepezil on Cognitive Performance in an Animal Model of Chemobrain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. sciedu.ca [sciedu.ca]
- 6. Modafinil facilitates performance on a delayed nonmatching to position swim task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylphenidate improves cue navigation in the Morris water maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Modafinil Prevents Inhibitory Avoidance Memory Deficit Induced by Sleep Deprivation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modafinil improves cognition and attentional set shifting in patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of methylphenidate on attentional set-shifting in a genetic model of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for GSK189254A
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GSK189254A are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is typically provided by the supplier upon purchase, this guide offers essential, immediate safety and logistical information based on general best practices for laboratory chemical waste management.[1][2][3][4][5][6]
This compound should be treated as a potentially hazardous material. [7] Until thorough toxicological and ecotoxicological data are available, precautionary measures are crucial. This document provides a procedural, step-by-step guide for the safe disposal of this compound.
Physicochemical and Safety Data
A clear understanding of the compound's properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Synonym | This compound | [7] |
| Molecular Formula | C₂₁H₂₅N₃O₂ | [7] |
| Formula Weight | 351.4 g/mol | [7] |
| Appearance | A solid | [7] |
| Purity | ≥98% | [7] |
| Solubility | Soluble in DMSO (with warming and sonication) | [7] |
| Storage | -20°C | [7] |
| Stability | ≥4 years (at -20°C) | [7] |
Experimental Protocol for Proper Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This protocol is based on standard guidelines for the disposal of laboratory chemical waste.[1][2][3][4][5][6]
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
- Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.[2]
- Avoid generating dust.
2. Waste Segregation:
- At the point of generation, all waste containing this compound must be segregated from non-hazardous trash and other waste streams.[2][5][6]
- This includes:
- Unused or expired pure this compound.
- Contaminated labware (e.g., pipette tips, vials, weighing boats).
- Contaminated cleaning materials (e.g., absorbent pads, wipes).
- Solutions containing this compound.
3. Waste Container Selection and Labeling:
- Use a designated, leak-proof, and sealable waste container that is compatible with the chemical waste.[2][4][5] Plastic containers are often preferred for solid waste.[3]
- The container must be clearly labeled as "Hazardous Waste".[3]
- The label must include:
- The full chemical name: "this compound". Avoid abbreviations.
- The date when waste was first added to the container (accumulation start date).
- The name and contact information of the generating researcher or lab.
- An indication of the primary hazard (e.g., "Caution: Research Chemical, Handle with Care").
4. Waste Accumulation and Storage:
- Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][4]
- The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]
- Keep the waste container securely closed except when adding waste.[1][3][4]
- Ensure incompatible wastes are not stored together.[4][5]
5. Disposal of Empty Containers:
- A container that held this compound is considered "empty" when all contents have been removed by normal means and no more than a minimal residue remains.
- To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.[1]
- The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1][6]
- After triple-rinsing, deface the original label and dispose of the container in the regular trash or as directed by your institution.[1]
6. Arranging for Final Disposal:
- Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
- Do not dispose of this compound down the drain or in the regular trash.[1][2]
- Follow all institutional procedures for hazardous waste collection and removal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Research: A Guide to Handling GSK189254A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the histamine (B1213489) H₃ receptor antagonist, GSK189254A, with a focus on personal protective equipment (PPE), operational plans, and proper disposal.
When working with this compound, a solid compound, it is crucial to adhere to established safety protocols to minimize exposure and prevent potential harm. The following recommendations are based on standard laboratory safety practices and information available for similar research compounds.
Personal Protective Equipment (PPE)
The first line of defense when handling any chemical is appropriate personal protective equipment. While specific hazards for this compound are not extensively documented in publicly available safety data sheets, general best practices for handling solid, biologically active compounds should be followed.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI/ISEA Z87.1 compliant safety glasses or goggles. A face shield may be necessary for procedures with a high risk of splash or aerosol generation. | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 respirator or higher may be required if there is a risk of inhaling dust, especially when handling larger quantities or if the ventilation is inadequate. | To prevent inhalation of fine particles. |
It is imperative that all personnel receive training on the proper use and limitations of their PPE.
Operational and Handling Plan
A clear and concise operational plan is essential for the safe handling of this compound from receipt to disposal. The following workflow outlines the key steps.
Experimental Protocols:
While detailed experimental protocols are specific to the research being conducted, general guidelines for preparing this compound solutions should be followed. According to supplier information, this compound is soluble in DMSO.[1] When preparing solutions, it is recommended to do so in a chemical fume hood to minimize inhalation exposure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
Key Disposal Considerations:
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: All waste should be collected in clearly labeled, sealed containers that are compatible with the waste materials.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed label container can then be disposed of as regular laboratory glass or plastic waste, in line with institutional policies.
By implementing these safety measures and logistical plans, research institutions can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
